molecular formula C10H9ClN2S B1637466 [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-55-1

[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B1637466
CAS No.: 643723-55-1
M. Wt: 224.71 g/mol
InChI Key: VNWIUBHRAAEOMI-UHFFFAOYSA-N
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Description

[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is a useful research compound. Its molecular formula is C10H9ClN2S and its molecular weight is 224.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-4-2-1-3-7(8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWIUBHRAAEOMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a pharmacophore scaffold.[1]

Document Type: Technical Specification & Synthetic Guide Target Audience: Medicinal Chemists, Process Scientists, Drug Discovery Leads[1][2]

Executive Summary

[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is a bifunctional heteroaromatic building block characterized by a thiazole core substituted at the C4 position with an ortho-chlorophenyl group and at the C2 position with a primary methanamine tail.[1][2]

Unlike its para-substituted analogs, the 2-chlorophenyl (ortho) substitution induces significant torsional strain, forcing the phenyl ring out of coplanarity with the thiazole system.[1][2] This "twisted" conformation is highly valued in medicinal chemistry for improving selectivity in kinase inhibitors and GPCR ligands by exploiting specific hydrophobic pockets that reject flatter analogs. The C2-methanamine moiety serves as a critical "handle" for further derivatization (e.g., amide coupling, urea formation), making this molecule a versatile fragment for library generation.[1]

Chemical Identity & Structural Analysis[1][3][4][5][6][7]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine
Common Name 2-(Aminomethyl)-4-(2-chlorophenyl)thiazole
Molecular Formula C₁₀H₉ClN₂S
Molecular Weight 224.71 g/mol
SMILES NCC1=NC(C2=CC=CC=C2Cl)=CS1
InChI Key (Predicted) DSXWLWCFGZLTAR-UHFFFAOYSA-N (Analog based)
Structural Geometry & Electronic Properties[1]
  • Ortho-Effect (Steric): The chlorine atom at the ortho position of the phenyl ring creates steric repulsion with the thiazole sulfur or nitrogen (depending on rotation).[1] This restricts the rotation around the C4-phenyl bond, often locking the molecule into a dihedral angle of 30–60°, preventing the planar pi-stacking interactions typical of the para-isomer.[1][2]

  • Basicity: The molecule contains two nitrogen centers:[1]

    • Thiazole Nitrogen (N3): Weakly basic (pKa ~2.5), part of the aromatic system.[1]

    • Methanamine Nitrogen: Highly basic (pKa ~9.0–9.5), protonated at physiological pH, serving as a key solubility enhancer and hydrogen bond donor.[1]

Physicochemical Profiling

The following properties are derived from consensus computational models and structure-activity relationship (SAR) data of close analogs.

PropertyValue (Approx.)Significance in Drug Design
LogP (Octanol/Water) 2.1 – 2.4Falls within the optimal range for oral bioavailability (Lipinski compliant).[1][2] The ortho-Cl increases lipophilicity relative to unsubstituted phenyl.[2]
Topological Polar Surface Area (TPSA) ~63 Ų<140 Ų, indicating high probability of good cell membrane permeability.[1]
H-Bond Donors 1 (Primary Amine)Key interaction point for active site residues (e.g., Asp/Glu in kinases).[1][2]
H-Bond Acceptors 2 (Thiazole N, Amine N)Facilitates water solubility and ligand-receptor binding.[1][2]
Rotatable Bonds 2Low flexibility suggests a lower entropic penalty upon binding.

Synthetic Pathway (Self-Validating Protocol)

Retrosynthetic Analysis

The most robust route to 2-aminomethyl-4-arylthiazoles is the Hantzsch Thiazole Synthesis .[1][2] Direct condensation of alpha-bromo ketones with thioamides is possible, but using a protected glycine thioamide (e.g., N-Boc) is recommended to prevent polymerization and simplify purification.[1][2]

Step-by-Step Protocol

Target Scale: 10 mmol

Phase 1: Cyclization (Hantzsch Condensation) [1]
  • Reagents:

    • Substrate A: 2-Bromo-2'-chloroacetophenone (2.33 g, 10 mmol).[1][2]

    • Substrate B: N-Boc-glycine thioamide (1.90 g, 10 mmol).[1][2]

    • Solvent: Ethanol (anhydrous, 30 mL).

  • Procedure:

    • Dissolve Substrate A and Substrate B in Ethanol in a 100 mL round-bottom flask.

    • Heat to reflux (78°C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).[1]

    • Observation: The reaction mixture typically darkens; precipitation of the HBr salt may occur.

    • Workup: Cool to room temperature. Remove solvent in vacuo. Resuspend residue in saturated NaHCO₃ (50 mL) to neutralize HBr. Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexane) to yield the N-Boc protected intermediate .

Phase 2: Deprotection
  • Reagents:

    • N-Boc intermediate (from Phase 1).[1]

    • Trifluoroacetic acid (TFA) (5 mL).[1]

    • Dichloromethane (DCM) (15 mL).[1]

  • Procedure:

    • Dissolve the intermediate in DCM at 0°C.

    • Add TFA dropwise. Stir at room temperature for 2 hours.

    • Workup (Critical for Free Base): Concentrate to remove excess TFA. The residue is the TFA salt. To obtain the free amine, dissolve in minimal water, basify to pH 12 with 2M NaOH, and extract with DCM (4 x 20 mL).[1]

    • Yield: Expect 75–85% overall yield.

Reaction Workflow Diagram

G Start1 2-Bromo-2'-chloroacetophenone Step1 Hantzsch Condensation (Reflux EtOH, 4h) Start1->Step1 Start2 N-Boc-Glycine Thioamide Start2->Step1 Inter N-Boc-Thiazole Intermediate Step1->Inter - H2O, - HBr Step2 Deprotection (TFA/DCM) Inter->Step2 Final [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine Step2->Final - Boc Group

Caption: Two-step Hantzsch synthesis utilizing N-Boc protection to ensure high-purity primary amine formation.

Pharmacological & SAR Potential[1][2]

The "Ortho-Chloro" Advantage

In drug design, the switch from a para-chloro to an ortho-chloro substituent is a strategic move to modulate conformational entropy .[1][2]

  • Metabolic Stability: The 2-Cl position blocks the metabolically vulnerable ortho-positions on the phenyl ring, potentially reducing clearance rates by CYP450 enzymes.[1][2]

  • Selectivity Filter: Many kinase ATP-binding pockets have "gatekeeper" residues.[2] The twisted conformation induced by the 2-Cl group can allow this molecule to fit into restricted pockets that exclude planar analogs, thereby increasing selectivity for specific isoforms (e.g., distinguishing between CDK subtypes).[1]

Mechanistic Pathway (Fragment Utilization)

SAR cluster_mods Derivatization Potential Core [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (Scaffold) Amide Amide Coupling (R-COOH) Core->Amide Targeting H-Bond Acceptor Urea Urea Formation (R-NCO) Core->Urea Targeting Hydrophobic Pocket RedAm Reductive Amination (R-CHO) Core->RedAm Modulating pKa/Solubility Target High-Affinity Ligand (Kinase/GPCR) Amide->Target Urea->Target RedAm->Target

Caption: Divergent synthesis strategy using the methanamine tail to generate diverse chemical libraries.

Safety & Handling (SDS Summary)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

  • Handling: The free amine may be sensitive to CO₂ (forming carbamates) upon prolonged air exposure.[1] Store as the hydrochloride salt (more stable) or under inert atmosphere at -20°C.

  • Solubility:

    • Free Base: Soluble in DMSO, Methanol, DCM.[1][2] Poorly soluble in water.

    • HCl Salt: Soluble in Water, DMSO.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism: Ber. Dtsch. Chem. Ges.1887 , 20, 3118.[1][2]

  • Thiazole Scaffolds in Medicinal Chemistry: Molecules2016 , 21(1), 122.[1] [1]

  • Ortho-Substitution Effects in Drug Design: Journal of Medicinal Chemistry2010 , 53(10), 3862.[1] (General reference for conformational restriction).

  • PubChem Compound Summary (Para-isomer analog for properties): CID 3299475.[1] [1]

Sources

Solubility Profile of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine, a molecule of interest within the medicinally significant class of thiazole derivatives.[1][2][3] While specific experimental solubility data for this exact compound is not widely published, this document establishes a robust predictive framework based on its structural characteristics and the fundamental principles of dissolution. We will explore the theoretical underpinnings of solubility, present a predictive analysis across various solvent classes, detail the gold-standard experimental protocol for accurate solubility determination, and discuss key factors that influence this critical property.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of process viability and therapeutic efficacy.[4][5] The ability to dissolve an API in a suitable solvent system is paramount for:

  • Synthesis and Purification: Facilitating reactions and enabling crystallization for purification.[6]

  • Formulation Development: Creating stable liquid dosage forms or ensuring uniform distribution in solid forms.

  • Bioavailability: Ensuring the drug can dissolve in physiological fluids to be absorbed by the body.[7][8]

The target molecule, [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine, belongs to the thiazole family of heterocyclic compounds, a scaffold present in numerous FDA-approved drugs renowned for a wide spectrum of biological activities.[2][9] Understanding its interaction with organic solvents is therefore a critical first step in its journey from a promising lead compound to a potential therapeutic agent.

Physicochemical Analysis of the Solute

To predict the solubility of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine, we must first analyze its molecular structure to understand its inherent polarity and potential for intermolecular interactions.

  • Non-Polar Region: The 2-chlorophenyl group is the primary non-polar, hydrophobic region of the molecule. Its bulky and aromatic nature favors interactions with non-polar solvents through van der Waals forces.

  • Polar Aromatic System: The 1,3-thiazole ring is a heterocyclic aromatic system containing nitrogen and sulfur. It contributes to the molecule's polarity and can participate in dipole-dipole interactions.

  • Primary Polar Group: The methanamine group (-CH₂NH₂) is the most significant polar and hydrophilic feature. The primary amine is capable of both donating and accepting hydrogen bonds, a powerful intermolecular force that strongly influences solubility in protic solvents.[10]

This amphiphilic nature—possessing both distinct polar and non-polar regions—suggests a nuanced solubility profile, with preferential solubility in solvents that can effectively solvate both ends of the molecule.

The Theoretical Framework of Dissolution

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the dissolved state.[11] This process can be understood through two core concepts: the principle of "like dissolves like" and the energetics of dissolution.

"Like Dissolves Like": A Guiding Principle

This adage is the cornerstone of solubility prediction.[12][13][14][15][16] It states that a solute will dissolve best in a solvent that shares similar intermolecular forces.[17][18]

  • Polar Solutes (with dipoles or hydrogen bonding capability) dissolve in Polar Solvents .

  • Non-Polar Solutes (dominated by London dispersion forces) dissolve in Non-Polar Solvents .

The dissolution of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine will therefore depend on the solvent's ability to form favorable interactions with its amine, thiazole, and chlorophenyl moieties.

Thermodynamics of Dissolution

Dissolution is a process governed by Gibbs free energy, which involves breaking existing bonds and forming new ones.[19]

  • Breaking Solute-Solute Bonds (Endothermic): Energy is required to overcome the crystal lattice energy of the solid API.[20]

  • Breaking Solvent-Solvent Bonds (Endothermic): Energy is needed to create a cavity in the solvent for the solute molecule.[20]

  • Forming Solute-Solvent Bonds (Exothermic): Energy is released when the solute molecule is solvated.[20][21]

A substance dissolves when the energy released during solvation is comparable to or greater than the energy required to break the solute and solvent interactions.[22]

cluster_0 Dissolution Process cluster_1 Solvation Solute (Solid) Solute (Solid) Separated Solute Molecules Separated Solute Molecules Solute (Solid)->Separated Solute Molecules ΔH_lattice > 0 (Endothermic) Solution Solution Separated Solute Molecules->Solution ΔH_solvation < 0 (Exothermic) Solvent Solvent Separated Solvent Molecules Separated Solvent Molecules Solvent->Separated Solvent Molecules ΔH_solvent > 0 (Endothermic) Separated Solvent Molecules->Solution start Start prep Step 1: Add Excess API to Vial start->prep solvent Step 2: Add Precise Volume of Solvent prep->solvent equilibrate Step 3: Agitate at Constant T (24-72h) solvent->equilibrate separate Step 4: Centrifuge to Separate Phases equilibrate->separate sample Step 5: Filter Supernatant (0.22 µm) separate->sample dilute Step 6: Dilute Sample for Analysis sample->dilute quantify Step 7: Quantify by Validated HPLC Method dilute->quantify end End: Calculate Solubility quantify->end

Sources

Technical Guide: Design and Synthesis of 4-Aryl-1,3-thiazol-2-yl Methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aryl-1,3-thiazol-2-yl methanamine scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike its rigid congener, the 2-aminothiazole, the methanamine analog incorporates a methylene spacer (-CH2-) between the thiazole core and the primary amine. This subtle structural elongation introduces critical rotational freedom, altering the pharmacophore's ability to penetrate deep enzymatic pockets and modulating basicity (pKa ~9.5 vs. ~5.3 for 2-aminothiazoles).

This guide provides a rigorous technical overview for researchers developing these analogs as potent antimalarial , antimicrobial , and enzyme-inhibiting agents (e.g., tyrosinase, tubulin). It details self-validating synthetic workflows and analyzes the structure-activity relationships (SAR) necessary for lead optimization.

Chemical Architecture & Rationale

The core structure consists of three distinct domains, each serving a specific pharmacological function:

  • The Thiazole Core: Acts as a bioisostere of pyridine or imidazole, offering hydrogen bond acceptor sites (N3) and pi-stacking capabilities.

  • The 4-Aryl Moiety: A hydrophobic anchor. Substitution here drives potency and metabolic stability.

  • The 2-Methanamine Linker (-CH2-NH2): The defining feature. It serves as a flexible "hinge" and a primary cation at physiological pH, crucial for electrostatic interactions with anionic residues (e.g., Asp/Glu) in target proteins.

Synthetic Strategies

To ensure high yield and purity, we prioritize the Modified Hantzsch Thiazole Synthesis . While direct condensation of


-haloketones with thioacetamide is common, synthesizing the methanamine derivative requires protecting group strategies to prevent polymerization.
Protocol A: The Boc-Protected Hantzsch Route (Recommended)

This pathway minimizes side reactions by using N-Boc-2-aminoethanethioamide. It is a self-validating protocol where intermediates are easily confirmable via TLC and NMR.

Reagents:

  • 
    -Bromoacetophenone derivatives (1.0 eq)
    
  • N-Boc-glycinethioamide (1.1 eq)

  • Ethanol (anhydrous)[1]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Workflow:

  • Condensation: Dissolve substituted

    
    -bromoacetophenone (e.g., 4-chlorophenacyl bromide) and N-Boc-glycinethioamide in anhydrous ethanol.
    
  • Cyclization: Reflux the mixture for 2–4 hours. Monitor consumption of the bromoketone via TLC (Hexane:EtOAc 3:1). The formation of the thiazole ring is driven by the nucleophilic attack of the sulfur on the

    
    -carbon followed by dehydration.
    
  • Isolation: Cool to room temperature. The Boc-protected intermediate often precipitates. If not, concentrate in vacuo and recrystallize from ethanol/water.

  • Deprotection: Dissolve the intermediate in DCM and add TFA (20% v/v) at 0°C. Stir for 1 hour.

  • Neutralization: Quench with saturated NaHCO

    
    . Extract with DCM.[2] The organic layer contains the free base 4-aryl-1,3-thiazol-2-yl methanamine .
    
Visualization: Synthetic Pathway[1][3]

Synthesis Start1 Alpha-Bromoketone (Ar-CO-CH2-Br) Inter Boc-Protected Thiazole (Intermediate) Start1->Inter Reflux EtOH (Hantzsch) Start2 N-Boc-Glycinethioamide (Boc-NH-CH2-CS-NH2) Start2->Inter Acid Deprotection (TFA/DCM or HCl) Inter->Acid Final 4-Aryl-1,3-thiazol-2-yl methanamine Acid->Final -Boc Group

Figure 1: The Boc-protected Hantzsch synthesis affords the target methanamine with high regioselectivity, avoiding the formation of polymeric byproducts common in unprotected amino-thioamide condensations.

Structure-Activity Relationships (SAR)

Optimizing this scaffold requires balancing lipophilicity (LogP) with the basicity of the primary amine.

SAR Matrix: Key Substitutions
PositionModificationEffect on BioactivityMechanistic Insight
Aryl (C4) 4-Cl / 4-F Increase (++++) Halogens increase lipophilicity and metabolic stability (block para-oxidation). Critical for antimalarial activity [1].
Aryl (C4) 4-OMe / 4-OEt Variable (+/-) Electron-donating groups may enhance solubility but can reduce potency in hydrophobic pockets. Good for tyrosinase inhibition [3].[3]
Aryl (C4) 3,4-Di-OMe Increase (+++) Mimics the pharmacophore of Combretastatin A-4; effective for tubulin inhibition [2].
Linker (C2) -CH(Me)-NH2 *Decrease (--)Adding steric bulk (branching) to the methylene linker generally reduces binding affinity by restricting rotation [5].
Amine (N) Schiff Base Specific (+++) Converting the primary amine to an imine (Schiff base) removes the cation but adds a second aryl group, crucial for tyrosinase and antioxidant activity [3].
Visualization: SAR Map

SAR Core Thiazole-Methanamine Core Aryl 4-Aryl Ring (Hydrophobic Anchor) Core->Aryl Linker Methylene Linker (-CH2-) Core->Linker Halogen Para-Halogen (Cl, F, CF3): Increases potency & stability (Antimalarial/Antimicrobial) Aryl->Halogen Methoxy Methoxy (OMe): Tubulin binding (Colchicine site) Tyrosinase inhibition Aryl->Methoxy Amine Primary Amine (-NH2) Linker->Amine Branching Linker Branching: Reduces Activity (Steric clash) Linker->Branching Schiff Schiff Base Formation: Adds 2nd Aryl Ring (Tyrosinase/Antioxidant) Amine->Schiff

Figure 2: SAR mapping highlights the 4-position of the aryl ring and the terminal amine as the primary sites for functional diversification.

Biological Applications

Antimalarial Activity

The 2-aminomethyl derivatives have shown sub-micromolar activity against Plasmodium falciparum (strain NF54).[4] The basic amine side chain is hypothesized to accumulate in the parasite's acidic food vacuole, similar to chloroquine, while the lipophilic thiazole-aryl tail intercalates with heme or inhibits specific parasitic enzymes [1].

  • Key Analog: 4-(4-chlorophenyl)-1,3-thiazol-2-yl methanamine.

Enzyme Inhibition (Tyrosinase & Tubulin)
  • Tyrosinase: Schiff base derivatives of the methanamine (formed by reacting the amine with aromatic aldehydes) act as potent tyrosinase inhibitors. The nitrogen of the imine coordinates with the copper ions in the enzyme's active site [3].

  • Tubulin: Analogs bearing 3,4,5-trimethoxy or 4-methoxy substitutions on the aryl ring bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells [2].

References

  • Aminomethylthiazoles as Orally Active Antimalarial Agents. Source: Cheuka, P. M., et al. (2013).[4] Journal of Medicinal Chemistry.

  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. Source: Sun, M., et al. (2016). Bioorganic & Medicinal Chemistry Letters.

  • Biological Evaluation and Synthesis of Thiazole Schiff Base Derivatives. Source: Liu, Y., et al. (2021).[5] Semantic Scholar / ResearchGate.

  • Synthesis of 2-Aminothiazole Derivatives in Easy Two-Step, One-Pot Reaction. Source: Potewar, T. M., et al. (2008). ResearchGate.[4]

  • Synthesis and structure-activity relationship of thioacetamide-triazoles. Source: Janetka, J. W., et al. (2022). Washington University Open Scholarship.

Sources

Structural Characterization and Analytical Profiling of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

The compound [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine represents a critical pharmacophore in the development of kinase inhibitors and anti-inflammatory agents. Its structural core—a 2,4-disubstituted thiazole—serves as a bioisostere for pyridine and benzene rings in fragment-based drug discovery (FBDD).

This guide provides a rigorous technical analysis of the molecule's physicochemical identity, synthetic pathways, and orthogonal analytical validation protocols. Unlike generic datasheets, this document focuses on the causality of experimental results, ensuring that researchers can distinguish between the target entity and common synthetic artifacts.

Part 1: Chemical Identity & Physicochemical Properties

Precise molecular characterization begins with the theoretical baseline. For [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine, the presence of the chlorine atom and the basic primary amine necessitates specific handling regarding isotopic abundance and salt formation.

Nomenclature and Identifiers
  • IUPAC Name: [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

  • Common Synonyms: 2-(Aminomethyl)-4-(2-chlorophenyl)thiazole

  • Molecular Formula:

    
    [1]
    
Quantitative Molecular Analysis

The following data establishes the "Golden Standard" for analytical confirmation.

PropertyValueTechnical Note
Monoisotopic Mass 224.0175 Da Calculated using

and

. Essential for HRMS calibration.[2]
Average Mol. Weight 224.71 g/mol Used for stoichiometry and molarity calculations.
Isotopic Pattern M (100%), M+2 (~36%)The M+2 peak intensity is diagnostic of the single Chlorine atom (

natural abundance).
Topological Polar Surface Area 67.4

Predictive of membrane permeability; dominated by the thiazole N and exocyclic amine.
pKa (Predicted) ~8.5 (Amine)The compound will exist as a cation in acidic HPLC mobile phases (pH < 7).

Part 2: Synthetic Pathway & Purity Considerations

To understand the impurity profile, one must understand the synthesis. The most robust route for generating 2-aminomethyl thiazoles is the Hantzsch Thiazole Synthesis .

The "Protected" Hantzsch Strategy

Direct condensation using free glycinethioamide is often avoided due to stability issues. A professional workflow utilizes an N-Boc protected thioamide to prevent polymerization, followed by acid deprotection.

Key Impurities to Monitor:

  • Uncyclized Intermediate: Due to incomplete condensation.

  • Dehalogenated Byproduct: If reductive conditions are too harsh during workup.

  • Hydrolysis Product: Conversion of the thioamide to an amide (trace water).

Synthetic Workflow Diagram

The following diagram outlines the logical flow from precursors to the final hydrochloride salt, highlighting critical control points.

SynthesisWorkflow Precursor1 2-Bromo-2'-chloroacetophenone (Alpha-Haloketone) Intermediate Hantzsch Cyclization (Reflux in EtOH) Precursor1->Intermediate Electrophile Precursor2 N-Boc-glycinethioamide (Protected Thioamide) Precursor2->Intermediate Nucleophile Crude N-Boc-Protected Thiazole (Intermediate) Intermediate->Crude -H2O, -HBr Deprotection Acid Hydrolysis (TFA or HCl/Dioxane) Crude->Deprotection Cleavage of Boc Final Target HCl Salt [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine Deprotection->Final Precipitation

Figure 1: Step-wise synthetic logic for the generation of the target amine, ensuring minimal side-reactions.

Part 3: Analytical Methodologies (The Core)

This section details the self-validating protocols required to confirm identity and purity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and isotopic distribution.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Expected Adducts:

    
     and 
    
    
    
    .
  • The "Chlorine Signature":

    • Observe the base peak at m/z 225.025 (

      
      ).
      
    • Verify the M+2 peak at m/z 227.022 (

      
      ).
      
    • Validation Rule: The ratio of intensity (M / M+2) must be approximately 3:1 . Any deviation suggests contamination with a non-chlorinated analog or a dichloro impurity.

Nuclear Magnetic Resonance (NMR)

Objective: Structural connectivity and orthogonality to MS data. Solvent: DMSO-


 (Recommended for salt forms) or CDCl

(for free base).

Diagnostic Signals (DMSO-


): 
  • Thiazole C5-H: A sharp singlet typically between

    
     7.5 – 8.0 ppm . This confirms ring closure.
    
  • Methylene (-CH

    
    -): 
    
    • Free Base: Singlet at

      
       4.1 ppm.
      
    • HCl Salt: Broadened quartet or singlet shifted downfield to

      
       4.4 – 4.6 ppm due to the adjacent ammonium cation.
      
  • Amine (-NH

    
    /-NH
    
    
    
    ):
    • Free Base: Broad singlet ~2.0 ppm (often invisible if wet).

    • HCl Salt: Broad singlet at

      
       8.5 ppm (3H, exchangeable with D
      
      
      
      O).
  • 2-Chlorophenyl Ring: A multiplet pattern (4H) in the aromatic region (

    
     7.3 – 7.9 ppm). The 2-chloro substitution breaks the symmetry, resulting in a complex splitting pattern unlike the AA'BB' system of a 4-chloro isomer.
    
HPLC Purity Profiling

Objective: Quantify organic impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers amine).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiazole specific).

  • Retention Logic: The free amine is polar and will elute early. Impurities like the N-Boc intermediate or the bis-thiazole byproduct will elute significantly later (higher hydrophobicity).

Part 4: Data Interpretation & Fragmentation Logic

Understanding how the molecule breaks apart in a mass spectrometer provides the final layer of structural confirmation.

MS/MS Fragmentation Pathway

In collision-induced dissociation (CID), the molecule follows a predictable fracture pattern.

  • Loss of Ammonia: The exocyclic amine is the most fragile bond.

    
    .
    
  • Thiazole Ring Cleavage (RDA): Retro-Diels-Alder type cleavage is common in thiazoles, though less dominant than deamination here.

  • Loss of Cl: Radical loss of chlorine is rare in ESI but possible in EI (Electron Impact).

Fragmentation Parent Parent Ion [M+H]+ m/z 225.02 Frag1 Deaminated Ion [M+H - NH3]+ m/z 208.00 Parent->Frag1 Neutral Loss of NH3 (17 Da) Frag2 Nitrile Fragment (Ring Cleavage) Parent->Frag2 RDA Cleavage Frag3 Chlorophenyl Cation [C6H4Cl]+ Frag1->Frag3 Fragmentation

Figure 2: Primary fragmentation pathways observed in MS/MS analysis.

References

  • PubChem Compound Summary . (2023). [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine. National Center for Biotechnology Information. [Link]

  • Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. 3

  • Organic Chemistry Portal . (2023). Synthesis of Thiazoles. [Link]

  • MDPI Molecules . (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. [Link]

Sources

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of 2-Chlorophenyl Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery and Development Community

This in-depth technical guide, authored for researchers, scientists, and drug development professionals, delineates the principles and practical application of pharmacophore modeling to the promising class of 2-chlorophenyl thiazole-based compounds. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a narrative of scientific reasoning, guiding the reader through the causality of experimental choices and the self-validating systems that ensure the robustness of the generated models.

Preamble: The Pharmacophore Concept and the Rise of the 2-Chlorophenyl Thiazole Scaffold

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), offering an abstract yet powerful representation of the essential molecular features required for a molecule to interact with a specific biological target.[1] It is not a model of a molecule, but rather a model of the key interactions—hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers—arranged in a specific three-dimensional geometry.[1] This approach is instrumental in virtual screening, lead optimization, and de novo drug design.[2][3][4]

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[5][6][7] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4][5] The incorporation of a 2-chlorophenyl substituent onto the thiazole core has been shown to be a critical determinant of biological activity in several contexts. Structure-activity relationship (SAR) studies have indicated that the presence of a substituted chlorophenyl group can act as a pharmacophore, suggesting its direct involvement in target binding.[2][8] This guide will explore how to computationally model these crucial interactions.

Methodological Pillars: Ligand-Based vs. Structure-Based Approaches

The journey of pharmacophore modeling can commence from two distinct starting points, each with its own set of prerequisites and advantages. The choice between these is dictated by the available knowledge of the biological system under investigation.

Ligand-Based Pharmacophore Modeling: Learning from the Actives

This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activities is available.[1] The fundamental principle is that common chemical features shared by a set of active molecules are likely responsible for their interaction with the target.

A robust ligand-based pharmacophore model is not merely a collection of features, but a hypothesis that is rigorously tested and refined.

Ligand_Based_Workflow cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Validation & Application A 1. Training Set Selection (Active & Inactive Compounds) B 2. Conformational Analysis (Generate 3D Conformations) A->B C 3. Molecular Alignment (Superimpose Active Compounds) B->C D 4. Feature Identification (Common Chemical Features) C->D E 5. Pharmacophore Hypothesis Generation D->E F 6. Model Validation (Test Set & Statistical Analysis) E->F G 7. Virtual Screening (Database Searching) F->G H 8. Lead Optimization G->H

Ligand-Based Pharmacophore Modeling Workflow.
  • Training Set Compilation:

    • Gather a structurally diverse set of 2-chlorophenyl thiazole derivatives with a wide range of biological activities (e.g., IC50 values).

    • Include both highly active and inactive compounds. The inactive compounds are crucial for refining the model by defining regions of steric hindrance or unfavorable interactions.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations. This step is critical as it accounts for the flexibility of the molecules.[5]

  • Molecular Alignment and Feature Identification:

    • Align the conformations of the active molecules to identify common chemical features and their spatial relationships.[5] Common features for 2-chlorophenyl thiazole derivatives might include:

      • An aromatic ring (the 2-chlorophenyl group).

      • A hydrogen bond acceptor (the nitrogen atom of the thiazole ring).

      • A hydrophobic feature (the thiazole ring itself or other substituents).

  • Pharmacophore Hypothesis Generation:

    • Based on the alignment, generate a set of pharmacophore hypotheses. Each hypothesis is a unique combination of chemical features in a specific 3D arrangement.

  • Model Validation:

    • This is a critical step to assess the predictive power of the generated models. Common validation methods include:

      • Test Set Validation: Use a set of compounds not included in the training set to evaluate the model's ability to distinguish between actives and inactives.[9]

      • Fischer's Randomization Test: The biological activities of the training set molecules are shuffled to generate random datasets. If the original model is statistically significant, the models generated from the randomized data should have much lower scores.

      • Güner-Henry (GH) Scoring: This method evaluates the model's ability to retrieve active compounds from a database containing both actives and a larger number of decoys.

Structure-Based Pharmacophore Modeling: A Target-Centric Approach

When the 3D structure of the biological target (e.g., from X-ray crystallography or cryo-electron microscopy) is available, a structure-based approach can be employed.[4] This method has the advantage of being based on the actual interactions between a ligand and its binding site.

The binding pocket of the target protein serves as the blueprint for constructing the pharmacophore model.

Structure_Based_Workflow cluster_0 Phase 1: Target Preparation cluster_1 Phase 2: Feature Generation cluster_2 Phase 3: Refinement & Application A 1. Obtain Target 3D Structure (e.g., PDB) B 2. Binding Site Identification & Analysis A->B C 3. Identify Key Interaction Points (H-bonds, Hydrophobic, etc.) B->C D 4. Generate Pharmacophore Features Complementary to the Binding Site C->D E 5. Model Refinement (Inclusion/Exclusion Volumes) D->E F 6. Virtual Screening & Docking E->F G 7. Lead Identification F->G

Structure-Based Pharmacophore Modeling Workflow.
  • Target Structure Preparation:

    • Obtain the 3D coordinates of the target protein, preferably co-crystallized with a ligand.

    • Prepare the protein structure by adding hydrogens, assigning correct protonation states, and removing water molecules that are not involved in binding.

  • Binding Site Analysis:

    • Identify the amino acid residues that form the binding pocket and interact with the co-crystallized ligand.

  • Pharmacophore Feature Generation:

    • Generate pharmacophoric features based on the interactions observed between the ligand and the protein. For example:

      • A hydrogen bond acceptor feature can be placed where a ligand's acceptor interacts with a donor residue in the protein.

      • A hydrophobic feature can be placed in a greasy pocket of the binding site.

      • An aromatic feature can be positioned to mimic a π-π stacking interaction with an aromatic amino acid like phenylalanine or tyrosine.

  • Model Refinement:

    • Refine the model by adding excluded volumes to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

Hypothetical Case Study: Ligand-Based Pharmacophore Modeling of 2-Chlorophenyl Thiazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

To illustrate the practical application of these principles, let us consider a hypothetical scenario where we aim to develop a pharmacophore model for a series of 2-chlorophenyl thiazole-based compounds as selective COX-2 inhibitors, a well-established target for anti-inflammatory drugs.

Rationale: The literature suggests that chlorophenyl-substituted thiazoles possess anti-inflammatory properties, and the chlorophenyl group can be a key pharmacophoric element.[2][8]

Hypothetical Data:

Compound IDStructureIC50 (nM)Activity Class
CPT-1 2-(2-chlorophenyl)-4-methylthiazole50Active
CPT-2 2-(2-chlorophenyl)-4-ethylthiazole75Active
CPT-3 2-(2-chlorophenyl)-4-phenylthiazole30Active
CPT-4 2-(phenyl)-4-methylthiazole5000Inactive
CPT-5 2-(3-chlorophenyl)-4-methylthiazole1500Inactive

Model Generation and Interpretation:

Following the ligand-based workflow, a pharmacophore hypothesis is generated. A plausible model for this hypothetical series would consist of:

  • One Aromatic Ring (AR): Corresponding to the 2-chlorophenyl group.

  • One Hydrogen Bond Acceptor (HBA): The nitrogen atom of the thiazole ring.

  • One Hydrophobic Feature (HY): The thiazole ring and its substituent at the 4-position.

The inactivity of CPT-4 (lacking the chloro-substituent) and CPT-5 (with the chloro at a different position) would help refine the model, emphasizing the importance of the specific 2-chloro substitution for activity.

The Imperative of Validation: Ensuring Model Predictivity

A pharmacophore model is only as valuable as its ability to predict the activity of new compounds. Therefore, rigorous validation is not an optional step but a core component of the modeling process.

Key Validation Metrics:

MetricDescription
Sensitivity The ability of the model to correctly identify active compounds.
Specificity The ability of the model to correctly reject inactive compounds.
Enrichment Factor (EF) Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.
Receiver Operating Characteristic (ROC) Curve A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.

Conclusion: From Abstract Features to Tangible Leads

Pharmacophore modeling provides a powerful and intuitive framework for understanding the complex interplay between a ligand and its biological target. For the promising class of 2-chlorophenyl thiazole-based compounds, this computational approach can accelerate the drug discovery process by guiding the rational design of more potent and selective molecules. By adhering to the principles of robust model generation and rigorous validation, researchers can effectively translate the abstract language of pharmacophoric features into the tangible reality of novel therapeutic agents.

References

  • Thiazole, pyrazole, and thiophene are three important five-membered heterocyclic rings widely recognized for their significant roles in medicinal chemistry. Thiazole, containing both sulfur and nitrogen atoms, is found in many bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties. It serves as a core structure in compounds like vitamin B1 (thiamine) and the antibiotic bacitracin, highlighting its importance in biological systems and drug design. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Molecular modeling studies of thiazole derivatives as PIN1 inhibitors. (2017). ResearchGate. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). Molecules. [Link]

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of a potent marine-derived SARS-CoV-2 papain-like protease inhibitor. (2022). Arabian Journal of Chemistry. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy. (2025). ResearchGate. [Link]

  • Thiazole: A versatile pharmacophore moiety. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors. (n.d.). LACCEI. [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (n.d.). ResearchGate. [Link]

  • Thiazole: A versatile pharmacophore moiety. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). International Journal of Molecular Sciences. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. (2022). Semantic Scholar. [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (n.d.). RSC Medicinal Chemistry. [Link]

  • Pharmacophore modeling for biological targets with high flexibility: LXRβ case study. (n.d.). Digital Commons@Becker. [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2013). International Journal of Medical Sciences. [Link]

  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. (2023). Frontiers in Chemistry. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). Molecules. [Link]

  • Pharmacophore modeling studies on 2-arylidene-4-substituted aryl-but-3-en-4-olides. (n.d.). IJPPS. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B Polymerase Inhibitors. (2022). Molecules. [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate. [Link]

Sources

SMILES and InChIKey data for [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine , a critical scaffold in medicinal chemistry. Often utilized as a pharmacophore in kinase inhibitors and GPCR modulators, this specific ortho-substituted isomer presents unique steric properties compared to its para-substituted counterparts.

This document details the compound's chemoinformatic identity, including canonical SMILES, and outlines a robust, self-validating synthetic protocol designed to minimize impurity profiles common in thiazole cyclizations.

Chemical Identity & Chemoinformatics

The precise identification of the molecular structure is the prerequisite for any computational docking or synthetic campaign. The following data is generated based on the IUPAC specification for the ortho-chloro isomer.

Table 1: Chemoinformatic Data Profile

Property Data / Value Notes
IUPAC Name [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamineUnambiguous identifier.
Canonical SMILES NCC1=NC(c2ccccc2Cl)=CS1Derived from structural connectivity.
Isomeric SMILES NCC1=NC(C2=CC=CC=C2Cl)=CS1Explicit aromaticity notation.
Molecular Formula

Molecular Weight 224.71 g/mol Monoisotopic mass.[1]
Lipinski LogP ~2.3 (Predicted)Moderate lipophilicity; good membrane permeability.
TPSA ~63 ŲPolar Surface Area; favorable for CNS penetration.
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (N, S, N)

Note on Stereochemistry: The 2-chlorophenyl group at position 4 introduces steric bulk that forces the phenyl ring out of coplanarity with the thiazole core. This "twisted" conformation is critical for binding selectivity in protein pockets, distinguishing it from the flatter para-isomer.

Structural Visualization

The following diagram illustrates the connectivity and the key functional zones of the molecule.

ChemicalStructure Core 1,3-Thiazole Core Pos2 Pos 2: Methanamine (-CH2NH2) Core->Pos2 C2 Attachment Pos4 Pos 4: 2-Chlorophenyl (Ortho-substitution) Core->Pos4 C4 Attachment Feature Steric Twist (Non-planar) Pos4->Feature Effect of 2-Cl

Figure 1: Structural decomposition of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine highlighting the steric influence of the ortho-chloro substituent.

Synthetic Pathway: The Hantzsch Protocol

Direct condensation of


-haloketones with thioamides is the standard Hantzsch synthesis. However, for a methanamine  side chain, the use of simple 2-aminoethanethioamide is chemically risky due to polymerization and instability.

Expert Insight: To ensure high yield and purity, we employ a Boc-protection strategy . This prevents self-condensation of the amine during the harsh cyclization conditions.

Retrosynthetic Analysis
  • Target: [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine.

  • Disconnection: Thiazole ring formation.

  • Precursors:

    • Component A: 2-Bromo-1-(2-chlorophenyl)ethan-1-one (derived from 2'-chloroacetophenone).

    • Component B: N-Boc-2-aminoethanethioamide (stable thioamide source).

Step-by-Step Protocol

Reagents:

  • 2'-Chloroacetophenone (CAS: 2142-68-9)

  • Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • N-Boc-aminoacetonitrile (to generate thioamide) or commercially available N-Boc-glycine thioamide.

  • Trifluoroacetic acid (TFA) or HCl/Dioxane.

Workflow:

Step 1:


-Bromination 
  • Dissolve 2'-chloroacetophenone (1.0 eq) in glacial acetic acid.

  • Add

    
     (1.0 eq) dropwise at 0°C to control exotherm.
    
  • Stir at RT for 2 hours.

  • Quench with ice water; extract the solid 2-bromo-1-(2-chlorophenyl)ethan-1-one.

    • Checkpoint: Confirm mono-bromination via TLC (shift in Rf).

Step 2: Hantzsch Cyclization (The Critical Step)

  • Dissolve the

    
    -bromoketone (1.0 eq) and N-Boc-2-aminoethanethioamide (1.1 eq) in Ethanol (anhydrous).
    
  • Reflux for 4–6 hours. The solution will turn yellow/orange.

  • Cool to RT. The intermediate, tert-butyl ([4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl)carbamate, may precipitate. If not, evaporate solvent and purify via silica column (Hexane/EtOAc).

    • Why this matters: The Boc group protects the amine from reacting with the bromoketone, preventing the formation of pyrazine byproducts.

Step 3: Deprotection

  • Dissolve the Boc-intermediate in DCM (

    
    ).
    
  • Add TFA (

    
    ) or 4M HCl in Dioxane at 0°C.
    
  • Stir for 1 hour. Monitor disappearance of starting material by LCMS (

    
    ).
    
  • Workup: Evaporate volatiles. Basify carefully with saturated

    
     to pH 9. Extract with DCM/Isopropanol (3:1) to recover the free amine.
    

Process Visualization & Logic

The following flowchart details the logical progression of the synthesis, including critical decision nodes for quality control.

SynthesisWorkflow Start Start: 2'-Chloroacetophenone Bromination Step 1: Bromination (AcOH, Br2) Start->Bromination Check1 QC: TLC/NMR (Confirm Mono-Br) Bromination->Check1 Check1->Bromination Fail (Re-optimize) Cyclization Step 2: Hantzsch Cyclization (w/ N-Boc-Thioamide) Check1->Cyclization Pass Intermediate Boc-Protected Intermediate Cyclization->Intermediate Deprotection Step 3: Deprotection (TFA or HCl) Intermediate->Deprotection Final Final Product: [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine Deprotection->Final

Figure 2: Synthetic workflow for the production of the target compound utilizing a Boc-protection strategy to ensure amine integrity.

Analytical Validation (QC Standards)

To certify the identity of the synthesized compound, the following spectral signatures must be observed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (1H, s, Thiazole C5-H). Diagnostic Peak.
      
    • 
       ppm (4H, m, 2-Chlorophenyl aromatic protons).
      
    • 
       ppm (2H, s, 
      
      
      
      ).
    • 
       ppm (2H, br s, 
      
      
      
      , exchanges with
      
      
      ).
  • LC-MS:

    • Expected Mass:

      
       Da.
      
    • Observed Ion:

      
       (
      
      
      
      ).
    • Isotope Pattern: Distinct Chlorine pattern (

      
       peak at 
      
      
      
      height of
      
      
      ).

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und

    
    -Halogenketonen". Berichte der deutschen chemischen Gesellschaft. 
    
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Standard reference for Thiazole synthesis mechanisms).

  • PubChem Compound Summary. (2023). "Thiazole Derivatives".[2] National Center for Biotechnology Information.

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution". Drug Discovery Today.

Sources

Methodological & Application

Application Note: Synthesis Protocols for [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable synthetic route for [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (CAS: N/A for specific salt; Free base generic structure). This primary amine is a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and GPCR ligands where the thiazole ring serves as a bioisostere for pyridine or imidazole.

Unlike generic databases, this protocol addresses the specific steric challenges imposed by the ortho-chloro substituent on the phenyl ring. We utilize a modified Hantzsch Thiazole Synthesis via a carbamate-protected intermediate to prevent polymerization and ensure high regioselectivity.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The direct synthesis of 2-aminomethylthiazoles from simple thioamides is often plagued by the instability of free


-aminothioamides. To ensure reproducibility, we employ a Protect-Cyclize-Deprotect  strategy.
Strategic Disconnection
  • Target: [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (isolated as HCl salt).

  • Disconnection: C2–N bond (Side chain) and Thiazole Ring construction.

  • Precursors:

    • Fragment A (Electrophile): 2-Bromo-1-(2-chlorophenyl)ethan-1-one.[1]

    • Fragment B (Nucleophile): N-Boc-glycinethioamide (stable thionated glycine equivalent).

Retrosynthesis Target Target Molecule [4-(2-Cl-Ph)-thiazol-2-yl]methanamine BocInt Protected Intermediate (N-Boc-aminomethyl-thiazole) Target->BocInt Deprotection (HCl/Dioxane) FragA Fragment A 2-Bromo-1-(2-chlorophenyl)ethanone BocInt->FragA Hantzsch Condensation FragB Fragment B N-Boc-glycinethioamide BocInt->FragB Cyclization

Figure 1: Retrosynthetic logic flow utilizing a protected thioamide strategy to maximize yield.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethan-1-one

Note: While 2'-chloroacetophenone is commercially available, the


-bromo derivative is a potent lachrymator and degrades upon storage. Fresh preparation is recommended.

Reagents:

  • 1-(2-Chlorophenyl)ethan-1-one (2'-Chloroacetophenone) [Starting Material]

  • 
    -Bromosuccinimide (NBS) [Brominating Agent][2][3]
    
  • 
    -Toluenesulfonic acid (p-TsOH) [Catalyst]
    
  • Acetonitrile (MeCN) [Solvent]

Protocol:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2'-chloroacetophenone (10.0 g, 64.7 mmol) and MeCN (100 mL).

  • Addition: Add

    
    -TsOH monohydrate (1.2 g, 10 mol%).
    
  • Bromination: Add NBS (11.5 g, 64.7 mmol) in three portions over 15 minutes at room temperature.

    • Mechanistic Insight: Using NBS/TsOH is superior to elemental bromine (

      
      ) as it minimizes over-bromination and avoids handling volatile, corrosive liquid bromine. The acid catalyzes the enolization of the ketone, which is the rate-determining step.
      
  • Reaction: Stir at reflux (80°C) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by the mono-bromo product (
    
    
    
    ).
  • Workup: Cool to RT. Concentrate MeCN under reduced pressure. Dissolve residue in DCM (100 mL) and wash with water (

    
     mL) to remove succinimide.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If the oil is dark, pass through a short silica plug.
    
    • Yield: ~85–90% (Yellow oil/low melting solid).[4]

    • Storage: Use immediately or store at -20°C under Argon.

Step 2: Synthesis of N-Boc-glycinethioamide

Note: This fragment introduces the amine "tail" in a protected form.

Reagents:

  • N-Boc-aminoacetonitrile

  • Ammonium sulfide (20% aq. solution) or Lawesson’s Reagent

  • Pyridine / Triethylamine

Preferred Protocol (Aqueous Ammonium Sulfide Method):

  • Dissolve N-Boc-aminoacetonitrile (5.0 g, 32 mmol) in Ethanol (50 mL).

  • Add Ammonium Sulfide (20% aq., 15 mL) and Triethylamine (2 mL).

  • Stir at 50°C in a sealed pressure tube for 12 hours.

  • Workup: Concentrate to remove ethanol. Extract the aqueous residue with EtOAc (

    
     mL).
    
  • Purification: Recrystallize from Hexane/EtOAc.

    • Product: White/Off-white solid.

    • Yield: ~70–80%.[5]

Step 3: Hantzsch Condensation (The Coupling)

This step constructs the thiazole ring.

Reagents:

  • Fragment A (Step 1 product): 2-Bromo-1-(2-chlorophenyl)ethan-1-one (1.0 eq)

  • Fragment B (Step 2 product): N-Boc-glycinethioamide (1.0 eq)

  • Ethanol (Absolute)

Protocol:

  • Mixing: In a 100 mL RBF, dissolve N-Boc-glycinethioamide (3.8 g, 20 mmol) in Ethanol (40 mL).

  • Addition: Add 2-Bromo-1-(2-chlorophenyl)ethan-1-one (4.6 g, 20 mmol) dropwise at room temperature.

  • Cyclization: Heat to reflux for 4 hours.

    • Observation: The reaction typically turns clear, then may precipitate a solid upon cooling.

  • Workup: Cool to RT. Neutralize carefully with saturated

    
     solution to pH 8.
    
  • Extraction: Evaporate EtOH. Extract residue with EtOAc. Wash with brine.

  • Purification: Flash chromatography (gradient 0-30% EtOAc in Hexane).

    • Target Intermediate: tert-Butyl ([4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl)carbamate.

    • Yield: 65–75%.

Step 4: Deprotection & Salt Formation

Isolating the free amine is risky due to potential carbamate formation with atmospheric


. We isolate the Hydrochloride salt.

Protocol:

  • Dissolve the Step 3 intermediate (2.0 g) in 1,4-Dioxane (10 mL).

  • Add 4M HCl in Dioxane (10 mL, excess).

  • Stir at RT for 2–4 hours. A white precipitate should form.[6]

  • Isolation: Dilute with Diethyl Ether (50 mL) to complete precipitation. Filter the solid under

    
    .
    
  • Washing: Wash the filter cake with dry Ether (

    
     mL).
    
  • Drying: Dry in a vacuum oven at 40°C.

Key Data & Quality Control

Expected Analytical Data
AttributeSpecification
Appearance White to off-white crystalline solid (HCl salt)
Molecular Weight 224.69 (Free Base) / ~261.15 (HCl Salt)

H NMR (DMSO-

)

8.50 (br s, 3H,

), 7.95 (s, 1H, Thiazole-H), 7.80 (d, 1H, Ar-H), 7.60 (m, 3H, Ar-H), 4.45 (s, 2H,

-N).[6][7]
Mass Spec (ESI)

(consistent with Cl isotope pattern)
Troubleshooting Guide
  • Low Yield in Step 3: The ortho-chloro group provides steric hindrance. If yield is <50%, switch solvent to DMF and heat to 90°C to overcome the activation energy barrier.

  • Oiling out in Step 4: If the salt does not precipitate, add drops of Acetone to the reaction mixture before adding Ether.

Workflow Visualization

Workflow Start Start Synthesis Step1 Step 1: Bromination (NBS/TsOH) Start->Step1 Step2 Step 2: Thionation (Nitrile -> Thioamide) Start->Step2 Step3 Step 3: Hantzsch Coupling (EtOH, Reflux) Step1->Step3 Step2->Step3 Check QC Check: TLC/LCMS Step3->Check Check->Step3 Incomplete (Extend Time) Step4 Step 4: Deprotection (4M HCl/Dioxane) Check->Step4 Pass Final Final Product: HCl Salt Isolation Step4->Final

Figure 2: Operational workflow for the synthesis of the target amine salt.

References

  • Hantzsch Thiazole Synthesis Review

    • Title: "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity"
    • Source:J. Chem. Soc., Perkin Trans. 1
    • URL:[Link][8]

  • Bromination Protocol (NBS/TsOH)

    • Title: "Efficient Synthesis of -Bromoacetophenones using NBS/p-TsOH"
    • Source:Asian Journal of Organic & Medicinal Chemistry
    • URL:[Link] (General reference for NBS bromination efficiency).

  • Thioamide Synthesis

    • Title: "One-step synthesis of N-Boc-thioamides"
    • Source:ResearchG
    • URL:[Link]

  • Thiazole Pharmacophore Utility

    • Title: "Thiazole synthesis - Organic Chemistry Portal"
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Application Notes and Protocols for the Functionalization of the Primary Amine in [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of synthetic strategies for the functionalization of the primary amine in [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine. As a molecule of interest in medicinal chemistry and drug discovery, the ability to selectively modify its primary amine group opens avenues for the synthesis of diverse compound libraries with potential therapeutic applications. The thiazole moiety is a recognized pharmacophore present in numerous biologically active compounds, and derivatization of the aminomethyl side chain allows for the modulation of physicochemical properties and biological targets.[1][2][3]

This document will delve into several key functionalization reactions: N-acylation, N-alkylation, N-sulfonylation, and reductive amination. For each method, the underlying chemical principles, detailed experimental protocols, and the rationale for specific procedural steps will be discussed.

N-Acylation: Formation of Amide Derivatives

N-acylation is a robust and widely employed transformation for the conversion of primary amines into stable amide derivatives.[4] This reaction involves the treatment of the primary amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. The resulting amides are often crucial for biological activity and can serve as key intermediates for further synthetic manipulations.

The choice of acylating agent allows for the introduction of a wide array of functional groups, thereby enabling the exploration of structure-activity relationships (SAR). For instance, reaction with chloroacetyl chloride introduces a reactive handle for subsequent nucleophilic substitution.[5]

Visualizing the N-Acylation Workflow

N-Acylation Workflow cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_product Product Amine [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine Mixing Dissolve amine and base in solvent Amine->Mixing AcylatingAgent Acyl Chloride (R-COCl) or Anhydride ((RCO)2O) Addition Add acylating agent dropwise at 0 °C AcylatingAgent->Addition Base Base (e.g., Triethylamine, Pyridine) Base->Mixing Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Mixing Mixing->Addition Reaction Stir at room temperature Addition->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography Workup->Purification Amide N-Acylated Product Purification->Amide

Caption: Workflow for the N-acylation of the primary amine.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

Materials:

  • [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

ParameterConditionRationale
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, while warming to room temperature ensures reaction completion.
Base Triethylamine or PyridineNeutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.
Solvent Anhydrous DCM or THFAprotic solvents that do not react with the acyl chloride. Anhydrous conditions are crucial to prevent hydrolysis of the acylating agent.
Stoichiometry Slight excess of acyl chlorideEnsures complete consumption of the starting amine.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of the primary amine can be achieved through direct alkylation with alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.[6] Reductive amination offers a more controlled approach to obtaining the desired secondary or tertiary amine.

Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the extent of mono- versus poly-alkylation.

Protocol 2.1: General Procedure for Direct N-Alkylation

Materials:

  • [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq for mono-alkylation)

  • Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (1.0 eq) in acetonitrile, add the base (e.g., K2CO3, 2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 50-70 °C and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reductive Amination

Reductive amination is a two-step process that first involves the formation of an imine or enamine intermediate from the reaction of the primary amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding secondary or tertiary amine.[7] This method is highly versatile and generally avoids the issue of over-alkylation.[8][9] Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[7][10]

Visualizing the Reductive Amination Pathway

Reductive Amination Start [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine + Aldehyde/Ketone Imine Imine Intermediate Formation Start->Imine Condensation Reduction Reduction with Reducing Agent (e.g., NaBH(OAc)3) Imine->Reduction In-situ Product N-Alkylated Amine Reduction->Product

Caption: The two-step process of reductive amination.

Protocol 2.2: General Procedure for Reductive Amination

Materials:

  • [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask, dissolve [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM.

  • Optionally, add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until completion by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter, concentrate, and purify the crude product by column chromatography.

N-Sulfonylation: Preparation of Sulfonamides

The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. Sulfonamides are an important class of compounds in medicinal chemistry, known for their diverse biological activities.[11][12] The choice of sulfonyl chloride allows for the introduction of various aryl or alkylsulfonyl groups.

Protocol 3: General Procedure for N-Sulfonylation

Materials:

  • [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction TypeReagent ClassKey ParametersTypical Yields (%)
N-Acylation Acyl Chlorides, AnhydridesBase, Anhydrous conditions70-95
N-Alkylation (Direct) Alkyl HalidesBase, Temperature40-80 (mono-alkylated)
N-Alkylation (Reductive Amination) Aldehydes, KetonesReducing Agent75-95
N-Sulfonylation Sulfonyl ChloridesBase, Anhydrous conditions60-90

References

  • Asif, M. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed, 2018. Available from: [Link]

  • Zawisza, A., et al. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed, 2006. Available from: [Link]

  • Chen, Z., et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 2010. Available from: [Link]

  • da Cruz Filho, I. J., et al. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO, 2023. Available from: [Link]

  • Lohar, K. S., et al. synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. ResearchGate, 2017. Available from: [Link]

  • Alec, C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 2024. Available from: [Link]

  • Alajarín, R., et al. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. The Journal of Organic Chemistry, 2000. Available from: [Link]

  • Chen, Z., et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC, 2010. Available from: [Link]

  • Bibi, S., et al. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 2024. Available from: [Link]

  • Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry, 2017. Available from: [Link]

  • Karande, N. A., et al. Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2. Connect Journals, 2020. Available from: [Link]

  • Metelitsa, A. V., et al. Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. Organic & Biomolecular Chemistry, 2021. Available from: [Link]

  • Unknown. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 2010. Available from: [Link]

  • El-Sayed, N. N. E., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 2021. Available from: [Link]

  • Bibi, S., et al. Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). ResearchGate, 2024. Available from: [Link]

  • Ananikov, V. P., et al. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI, 2023. Available from: [Link]

  • Ashton, T. D., et al. Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. MDPI, 2010. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp 3 Carbon Reagent Guide. Available from: [Link]

  • PubChem. 4-(2-chlorophenyl)-1,3-thiazol-2-amine. Available from: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available from: [Link]

  • Smith, C. R., et al. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 2023. Available from: [Link]

  • Al-Taisan, W. A., et al. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. ResearchGate, 2015. Available from: [Link]

  • Al-Hiari, Y. M., et al. A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2010. Available from: [Link]

  • PubChem. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enamide. Available from: [Link]

  • Al-Masoudi, N. A., et al. Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3. Biointerface Research in Applied Chemistry, 2022. Available from: [Link]

  • Dana Bioscience. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 1g. Available from: [Link]g)

Sources

Scalable synthesis methods for 2-chlorophenyl thiazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Intensification & Scalability Strategies for 2-Chlorophenyl Thiazole Intermediates

Part 1: Strategic Overview & The Scalability Gap

The 2-chlorophenyl thiazole moiety is a privileged pharmacophore, serving as the structural anchor in blockbuster kinase inhibitors (e.g., Dasatinib) and broad-spectrum fungicides. However, the transition from medicinal chemistry (milligram scale) to pilot plant production (kilogram scale) is frequently bottlenecked by the "Lachrymator Trap."

Standard academic protocols often require the isolation of


-haloketones (e.g., 2-chlorophenacyl bromide). These intermediates are potent lachrymators and skin sensitizers, posing severe occupational health hazards and requiring expensive containment strategies.

This guide presents three "Process-Ready" routes designed to bypass these hazards through in-situ generation and telescoped flows.

Comparative Route Analysis
FeatureMethod A: Telescoped Hantzsch Method B: Oxidative Cyclization (

)
Method C: N-Aryl Thiourea Route
Primary Utility 4-(2-chlorophenyl)thiazoles4-(2-chlorophenyl)thiazoles

-(2-chlorophenyl)thiazol-2-amines
Key Reagents NBS or

, Thiourea

, Thiourea
2-chloroaniline, Benzoyl isothiocyanate
Scalability High (Avoids isolation)Medium (Atom economy issues)High (Well-established supply chain)
Safety Profile Excellent (Lachrymator contained)Good (No haloketones)Good (Standard reagents)
Cost Efficiency HighMedium (Iodine recovery req.)High

Part 2: Detailed Methodologies & Mechanisms

Method A: The Telescoped Hantzsch Protocol (Recommended)

Best for: High-throughput manufacturing of 4-arylthiazoles.

The Logic: Instead of isolating the toxic 2-chlorophenacyl bromide, this protocol generates it in situ using N-Bromosuccinimide (NBS) or molecular bromine in a controlled solvent system, immediately trapping it with the thioamide/thiourea source.

Mechanism:

  • 
    -Bromination:  Acid-catalyzed enolization of 2'-chloroacetophenone followed by electrophilic bromination.
    
  • Hantzsch Condensation: Nucleophilic attack by sulfur (thiourea) on the

    
    -carbon, followed by cyclodehydration.[1]
    

Critical Process Parameter (CPP): The solvent choice is vital. A mixture of Ethanol/Water or Dioxane/Water allows the bromination to proceed while solubilizing the thiourea for the subsequent step, enabling a true one-pot process.

Method B: Iodine-Mediated Oxidative Cyclization

Best for: Green chemistry requirements or when halogenation reagents are restricted.

The Logic: This "Ortoleva-King" type reaction condenses the ketone and thiourea directly using molecular iodine as the oxidant, bypassing the bromination step entirely.

Mechanism:

  • Formation of an

    
    -iodo intermediate (transient).
    
  • Displacement by thiourea.

  • Oxidative aromatization driven by iodine.

Method C: The N-Aryl Route (Dasatinib-Type)

Best for: Synthesizing the "Left-Hand Side" (LHS) of kinase inhibitors where the aniline nitrogen is part of the thiazole linkage.

The Logic: The 2-chlorophenyl group is introduced via the amine. 2-Chloroaniline is converted to the thiourea, which is then cyclized with a bis-electrophile (like ethyl 2-chloroacetoacetate or chloroacetaldehyde).

Part 3: Visualized Workflows (Graphviz)

Workflow 1: Telescoped Process Flow (Method A)

TelescopedHantzsch Start 2'-Chloroacetophenone (Starting Material) Bromination In-Situ Bromination (NBS/TsOH, 40°C) *Do Not Isolate* Start->Bromination Activation Trapping Thiourea Addition (Immediate Quench) Bromination->Trapping Transient Species Cyclization Cyclization & Dehydration (Reflux, 2h) Trapping->Cyclization Condensation Workup Precipitation (pH 8) & Filtration Cyclization->Workup Crude Slurry Product 4-(2-Chlorophenyl) thiazole-2-amine Workup->Product >90% Yield

Caption: Figure 1. Telescoped synthesis workflow preventing operator exposure to lachrymatory intermediates.

Workflow 2: Mechanistic Decision Tree

ThiazoleLogic Target Target Structure? TypeA 4-(2-Chlorophenyl)thiazole Target->TypeA TypeB N-(2-Chlorophenyl)thiazol-2-amine Target->TypeB Constraint Strict Green/Halogen-Free Req? TypeA->Constraint RouteC Method C: Reverse Hantzsch (Reagent: 2-Cl-Aniline -> Thiourea) TypeB->RouteC RouteA Method A: Telescoped Hantzsch (Reagent: NBS/Thiourea) Constraint->RouteA No RouteB Method B: Iodine Cyclization Constraint->RouteB Yes

Caption: Figure 2. Decision matrix for selecting the optimal synthetic pathway based on structural target and regulatory constraints.

Part 4: Validated Experimental Protocols

Protocol 1: Scalable Telescoped Synthesis (Method A)

Target: 4-(2-chlorophenyl)thiazol-2-amine

Reagents:

  • 2'-Chloroacetophenone (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

  • Thiourea (1.2 equiv)[2]

  • Solvent: Ethanol/Water (9:1 v/v)

Step-by-Step Procedure:

  • Bromination Setup: Charge a reactor with 2'-chloroacetophenone (e.g., 100g scale) and Ethanol/Water (500 mL). Add p-TsOH.

  • Controlled Addition: Add NBS portion-wise over 30 minutes, maintaining temperature at 25-30°C. Note: Slight exotherm observed.

  • Monitoring: Stir for 1 hour. Verify consumption of ketone via TLC or HPLC. Safety Stop: Do not sample for offline analysis without proper ventilation; the intermediate is a lachrymator.

  • Telescoping: Once bromination is >98% complete, add Thiourea directly to the reaction vessel as a solid.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 2-3 hours. The solution will turn from pale yellow to clear/orange.

  • Workup: Cool to 20°C. Adjust pH to ~8-9 using aqueous Ammonium Hydroxide (

    
    ).
    
  • Isolation: The product will precipitate as a solid.[2] Filter the slurry.[2][3]

  • Purification: Wash the cake with water (2x) to remove succinimide by-products. Recrystallize from hot ethanol if purity <98% is required.

Self-Validation Checkpoint:

  • Visual: The disappearance of the NBS solid and the subsequent precipitation upon pH adjustment are key indicators of success.

  • Purity: Succinimide is water-soluble; thorough water washing is critical.

Protocol 2: N-Aryl Thiourea Synthesis (Method C)

Target: N-(2-chloro-6-methylphenyl)thiazol-2-amine (Dasatinib Intermediate)

Reagents:

  • 2-Chloro-6-methylaniline[4][5][6][7]

  • Benzoyl isothiocyanate[8]

  • Sodium Methoxide (NaOMe)

  • Chloroacetaldehyde (40% aq.)

Step-by-Step Procedure:

  • Thiourea Formation: React 2-chloro-6-methylaniline with benzoyl isothiocyanate in acetone to form the benzoyl-thiourea adduct.

  • Hydrolysis: Treat the adduct with NaOMe in methanol to cleave the benzoyl group, yielding 1-(2-chloro-6-methylphenyl)thiourea.

  • Cyclization: Dissolve the thiourea in Ethanol. Add Chloroacetaldehyde (1.1 equiv) dropwise at reflux.

  • Isolation: After 3 hours reflux, cool and neutralize with

    
    . Filter the resulting precipitate.[2]
    

Part 5: References & Authority

  • Dasatinib Process Chemistry:

    • Title: "Process for the preparation of Dasatinib and intermediates thereof."

    • Source:European Patent EP2532662B1.

    • URL:

  • Telescoped Hantzsch Synthesis:

    • Title: "One-Pot Synthesis of 2-Aminothiazoles from Methyl Ketones using NBS and Thiourea."

    • Source:Synthetic Communications / BenchChem Protocols.

  • Green Chemistry Approaches:

    • Title: "Iodine-catalyzed synthesis of 2-aminothiazoles."[9]

    • Source:Tetrahedron Letters.

    • URL:[Link]

  • Flow Chemistry Optimization:

    • Title: "Optimisation and Scale-up of

      
      -Bromination of Acetophenone in a Continuous Flow Microreactor."
      
    • Source:Journal of Flow Chemistry.

    • URL:[Link]

  • Safety in Scale-Up:

    • Title: "Scale-Up Safety: Handling Hazardous Intermediates."

    • Source:Stanford Environmental Health & Safety.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #T-HZ-2024-009 Subject: Yield Optimization for [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Protected Pathway" Strategy

You are likely experiencing low yields (below 40%) or tarry byproducts because you are attempting a direct Hantzsch synthesis using 2-aminothioacetamide . This reagent is chemically unstable; it tends to self-condense and polymerize before it can react with your


-haloketone.

To achieve consistent yields (>75%) and high purity, you must switch to a Protected Precursor Strategy . By using


-Boc-glycinethioamide , you prevent side reactions during the cyclization phase. The bulky Boc group protects the amine, forcing the sulfur to be the exclusive nucleophile.

Phase 1: The Optimized Protocol (Step-by-Step)

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Bromo-1-(2-chlorophenyl)ethanone Electrophile1.0Must be yellow/white solid. If orange/oil, recrystallize from hexane/ether.

-Boc-glycinethioamide
Nucleophile1.1The "Yield Driver." Do not use free aminothioacetamide.
Ethanol (Absolute) Solvent-10 mL per gram of substrate.

Scavenger1.2Optional during cyclization, essential for free-basing.
Step 1: The Hantzsch Cyclization (Protected)
  • Dissolution: Dissolve 1.1 equiv of

    
    -Boc-glycinethioamide in absolute ethanol at room temperature.
    
  • Addition: Add 1.0 equiv of 2-bromo-1-(2-chlorophenyl)ethanone portion-wise over 15 minutes. Do not dump it in all at once; this controls the exotherm.

  • Reaction: Reflux (

    
     78°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane). You will see the disappearance of the bromoketone (
    
    
    
    ) and appearance of the Boc-protected intermediate (
    
    
    ).
  • Work-up: Cool to 0°C. The Boc-protected thiazole often precipitates. Filter and wash with cold ethanol. If it does not precipitate, evaporate solvent and recrystallize from Ethanol/Water (9:1).

Step 2: Deprotection (The Critical Release)
  • Acidolysis: Suspend the Boc-intermediate in 4M HCl in Dioxane (or DCM/TFA 1:1). Stir at RT for 1 hour.

  • Precipitation: The product will precipitate as the dihydrochloride salt . This is much more stable than the free amine.

  • Isolation: Filter the salt. Wash with diethyl ether to remove organic impurities. Yield Check: This salt form is usually >90% pure.

Phase 2: Troubleshooting & FAQs

Category A: Low Yield & Side Reactions[1]

Q: I see a dark red/black tar at the bottom of my flask. What happened? A: This is "Hantzsch Polymerization." It occurs when the reaction temperature is too high initially or the bromoketone is degraded.

  • Fix: Ensure your 2-bromo-1-(2-chlorophenyl)ethanone is not lachrymatory (a sign of degradation). Recrystallize it. Start the reaction at Room Temperature for 30 mins before heating to reflux.

Q: My product is oiling out instead of crystallizing. A: This is common with the free amine form due to the lipophilic 2-chlorophenyl group fighting the polar amine.

  • Fix: Do not isolate the free amine oil. Convert it directly to the Hydrochloride Salt or Oxalate Salt . Dissolve the oil in minimal ethanol and add conc. HCl or Oxalic acid. The salt will crystallize instantly.

Category B: Impurity Profiles

Q: I have a persistent impurity at


 0.8. What is it? 
A:  This is likely the de-brominated acetophenone  (2'-chloroacetophenone). It forms if unreacted thioamide acts as a reducing agent or if the bromoketone undergoes disproportionation.
  • Fix: Use exactly 1.05–1.1 equivalents of the thioamide. Excess thioamide promotes this side reaction.

Q: The melting point is 20°C lower than reported. A: You likely have trapped solvent or the HBr salt mixed with the free base.

  • Fix: The Hantzsch reaction generates HBr. If you didn't neutralize fully, you have a mixed salt/base species. Perform a rigorous base wash (

    
    ) and extract with DCM, or fully convert to the HCl salt.
    

Phase 3: Visualizing the Pathway

The diagram below illustrates the difference between the "High-Risk" direct route and the "High-Yield" protected route.

ThiazoleSynthesis Start Start: 2-Bromo-1-(2-chlorophenyl)ethanone DirectReagent Reagent: 2-Aminothioacetamide Start->DirectReagent Direct Route ProtectedReagent Reagent: N-Boc-Glycinethioamide Start->ProtectedReagent Optimized Route Polymer SIDE REACTION: Self-Condensation/Tars DirectReagent->Polymer Unstable LowYield Result: Low Yield (<35%) DirectReagent->LowYield Inefficient Intermediate Intermediate: N-Boc-Protected Thiazole ProtectedReagent->Intermediate Reflux EtOH (Clean Cyclization) Deprotection Step 2: 4M HCl / Dioxane Intermediate->Deprotection Cleavage FinalProduct Final Product: Thiazole Methanamine (HCl Salt) Deprotection->FinalProduct Precipitation (>80% Yield)

Caption: Comparison of the unstable direct synthesis vs. the robust N-Boc protected strategy.

References

  • Hantzsch Thiazole Synthesis Mechanism & Optimization

    • Organic Chemistry Portal.[1] "Synthesis of Thiazoles."[2][3][4][5][6][7][8][9]

  • Synthesis of 2-Aminomethylthiazoles via Boc-Protection

    • Journal of Medicinal Chemistry. "Design and Synthesis of Thiazole Derivatives.
    • (Search Term: "Boc-glycinethioamide Hantzsch")

  • Purification of 2-Aminothiazoles

    • Beilstein Journal of Organic Chemistry. "One-pot multicomponent green Hantzsch synthesis."[5]

Sources

Technical Support Center: Purification Strategies for [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine. As a key intermediate in pharmaceutical research and drug development, achieving high purity of this compound is critical for the reliability and success of downstream applications. This guide, structured in a question-and-answer format, addresses common challenges and provides expert-driven solutions for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is designed to address specific issues you may encounter during the purification of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine.

Q1: I'm experiencing significant product loss and peak tailing during silica gel chromatography. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic amines on standard silica gel. The problem stems from the acidic nature of silica, which contains silanol groups (Si-OH). These acidic sites can strongly interact with the basic nitrogen atom of your methanamine, leading to several problems:

  • Irreversible Adsorption: The strong acid-base interaction can cause your compound to bind irreversibly to the column, resulting in low recovery.[1]

  • Peak Tailing: Slow dissociation from the acidic sites during elution leads to broad, tailing peaks, which reduces resolution and the purity of collected fractions.

  • Degradation: Prolonged exposure to the acidic silica surface can potentially degrade sensitive molecules.[1]

Solutions:

  • Mobile Phase Modification (The Quick Fix): The most common solution is to "neutralize" the acidic silanol groups by adding a small amount of a competing base to your mobile phase.[1][2]

    • Protocol: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Equilibrate the column with this modified mobile phase before loading your sample. The competing base will occupy the acidic sites, allowing your compound to elute more symmetrically.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase that is more compatible with basic compounds.

    • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative.

    • Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents strong interactions.[1]

    • Deactivated Silica: Using silica gel that has been end-capped or treated to reduce the number of active silanol groups can also be effective.

  • Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography (e.g., C18) is an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amine.

Q2: My purified compound contains a persistent, closely-eluting impurity. How can I improve the separation?

Answer: Separating structurally similar impurities is a common challenge. The key is to exploit subtle differences in their physical and chemical properties.

Solutions:

  • Optimize Your Chromatographic Method:

    • Shallow Gradient: If using gradient elution, make the gradient shallower in the region where your compound and the impurity elute. This increases the separation window.

    • Change Solvent Selectivity: Switch one of the solvents in your mobile phase. For example, if you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol. Different solvents interact with your compound and the stationary phase in unique ways, which can alter the elution order and improve separation.

    • High-Performance Flash Chromatography: Use columns packed with smaller silica particles (e.g., <50 µm) to increase column efficiency and resolution.

  • Leverage Crystallization/Recrystallization: This is a powerful technique for achieving high purity, especially for removing final traces of impurities.[3][4]

    • Free Base Recrystallization: The goal is to find a solvent system where your compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurity remains in solution. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with hexanes.[5][6]

    • Salt Formation: Converting the amine to a salt can dramatically change its solubility and crystallization properties. This is often the most effective method for final purification.

Q3: How do I form a salt of my amine for purification, and which salt should I choose?

Answer: Forming a salt can be a highly effective final purification step, as salts often form well-defined, stable crystals.[7]

Step-by-Step Protocol for Hydrochloride (HCl) Salt Formation:

  • Dissolve your crude or semi-pure free base amine in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Slowly add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • If precipitation is slow, you can cool the mixture in an ice bath to encourage crystallization.[8]

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Choosing a Salt: The choice of acid depends on the desired properties of the final salt (e.g., crystallinity, solubility). Besides HCl, other common acids used include sulfuric acid, methanesulfonic acid, and benzenesulfonic acid. It is often an empirical process to find the salt that provides the best crystal quality and impurity rejection.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine?

Answer: Impurities typically originate from the starting materials, side reactions, or subsequent degradation. For a compound synthesized via the Hantzsch thiazole synthesis, common impurities include:

  • Unreacted α-haloketone (e.g., 2-bromo-1-(2-chlorophenyl)ethanone).

  • Unreacted thioamide or thiourea derivative.[9]

  • Byproducts from side reactions or incomplete cyclization.

  • Impurities from solvents or even plasticizers leached from storage containers.[10]

Q2: My compound seems to be degrading in a DMSO stock solution. Is this expected?

Answer: Yes, this is a known issue for some 2-aminothiazole derivatives. A study on a structurally similar compound showed significant degradation and dimerization in DMSO stock solutions, even during storage.[11] This led to a loss of biological activity and the formation of false positives. For this reason, it is advisable to prepare fresh solutions for biological assays and to store the compound as a dry, stable solid, preferably as a salt, protected from light and moisture.

Q3: Which analytical techniques are essential for confirming the purity of my final product?

Answer: A single technique is rarely sufficient. A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. Using a diode-array detector (DAD) can help identify impurities that have different UV spectra from your main compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of your main peak and any impurities, providing clues to their structures.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. They can also reveal the presence of impurities, although they are less sensitive than HPLC for quantification.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which can be compared to the theoretical values to confirm the empirical formula of your compound.[4]

Visualized Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of your crude product.

Purification_Strategy cluster_start Initial State cluster_analysis Analysis cluster_decision Primary Purification Choice cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude Product [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine Analysis Purity Assessment (TLC, LC-MS, NMR) Crude_Product->Analysis Purity_Check Purity > 95%? Analysis->Purity_Check Chromatography Column Chromatography (with TEA/Ammonia) Purity_Check->Chromatography No Recrystallization Salt Formation & Recrystallization Purity_Check->Recrystallization Yes Chromatography->Analysis Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product

Sources

Minimizing side reactions during thiazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Ticket: #THZ-OPT-2024[1]

Welcome to the Thiazole Synthesis Technical Support Center. This guide is structured to troubleshoot the specific failure modes of thiazole ring formation, primarily focusing on the Hantzsch Thiazole Synthesis and its variants, as these are the workhorses of drug discovery (e.g., Ritonavir, Dasatinib).[1]

Quick Diagnostics: Select Your Symptom
SymptomProbable CauseImmediate Action Module
Reaction mixture turns black/tarry immediately upon addition.

-Haloketone polymerization or decomposition.
[Go to Module 1]
Wrong Isomer Isolated (N-alkylated imidazole-like byproduct).Hard/Soft Acid-Base mismatch; Solvent polarity issue.[Go to Module 2]
Reaction Stalls at intermediate (Thiazoline).Incomplete dehydration/oxidation.[Go to Module 3]
Low Yield / Sticky Solid. Inefficient proton transfer or trapping of acid salts.[Go to FAQ]
Module 1: The "Black Tar" Protocol ( -Haloketone Instability)

The Issue: You add your


-haloketone (electrophile) to the thioamide (nucleophile), and the solution rapidly darkens to a black, viscous oil. TLC shows a streak near the baseline.

The Science:


-Haloketones are potent lachrymators and highly reactive electrophiles. They are prone to self-condensation (aldol-type)  and polymerization , catalyzed by trace acid or light.[1] If the nucleophilic attack by sulfur is slower than the rate of haloketone decomposition, you get tar.

Troubleshooting Protocol:

  • The "In-Situ" Generation (Recommended): Avoid isolating the

    
    -haloketone. Generate it and react immediately.
    
    • Step A: Brominate the ketone (e.g., with NBS/pTsOH or

      
      ) in the reaction solvent (e.g., Ethanol or MeCN).
      
    • Step B: Once conversion is >95% (check TLC), add the thioamide directly to this flask.

    • Why? This limits the haloketone's exposure to air/light and high concentrations.

  • The "Slow Addition" Rescue: If you must use isolated haloketone:

    • Dissolve the thioamide in the solvent first (ensure saturation).

    • Add the

      
      -haloketone solution dropwise  at 0°C .
      
    • Mechanism:[1][2][3][4][5][6][7] This ensures the concentration of thioamide (nucleophile) is always in huge excess relative to the electrophile, statistically favoring the S-alkylation over haloketone self-polymerization.

  • Scavenger Additives: Add 1.0 equiv of

    
      or 
    
    
    
    (suspended).
    • Reasoning: The reaction produces HBr/HCl. While acid catalyzes the dehydration step later, too much free acid early on can degrade the thioamide or catalyze aldol condensation of the ketone.

Module 2: Regioselectivity Control (S- vs. N-Alkylation)

The Issue: You isolated a product with the correct mass, but NMR suggests an imidazole-thione derivative (N-alkylation) rather than the thiazole (S-alkylation).

The Science: Thioamides are ambident nucleophiles .

  • Sulfur (Soft Nucleophile): Preferred attack on the soft alkyl halide carbon (Kinetic product).

  • Nitrogen (Hard Nucleophile): Attack favored by hard electrophiles or strong basic conditions (Thermodynamic control).

Corrective Protocol:

  • Solvent Switch (The Dielectric Rule):

    • Avoid: DMF, DMSO (Polar Aprotic). These solvate the cation well but leave the "hard" nitrogen more exposed/reactive in some tautomers.

    • Use:Ethanol, Methanol, or Acetone (Polar Protic). Protic solvents hydrogen-bond to the nitrogen (the harder center), shielding it and directing the electrophile to the Sulfur.

  • pH Adjustment:

    • Run the reaction under neutral to slightly acidic conditions.

    • Avoid: Strong bases (NaOH, NaH) during the initial alkylation step. Deprotonating the thioamide makes the Nitrogen significantly more nucleophilic, increasing N-alkylation risk.

Data: Solvent Effect on Regioselectivity (Typical Hantzsch)

SolventDielectric Const.S-Alkylation (Thiazole)N-Alkylation (Byproduct)
Ethanol (Reflux) 24.5>95% <5%
Acetone 20.790% 10%
DMF 36.760%40%
Water (Green) 80.198% <2% (Precipitates)
Module 3: Thiazoline Arrest (Oxidation Issues)

The Issue: The reaction yields the thiazoline (dihydrothiazole) intermediate. The final dehydration/aromatization step failed.

The Science: The Hantzsch mechanism involves:

  • S-alkylation (creates acyclic intermediate).

  • N-attack (creates hydroxy-thiazoline).

  • Dehydration (creates thiazole).[5] Sometimes, step 3 is energetically difficult, especially with electron-withdrawing groups on the ketone.

Troubleshooting Protocol:

  • The "Dean-Stark" Push: If using a high-boiling solvent (Toluene/Xylene), use a Dean-Stark trap to physically remove water, forcing the equilibrium toward the aromatic thiazole.

  • Chemical Oxidation (If Hantzsch fails): If you are synthesizing thiazoles via oxidative cyclization (e.g., from thiobenzamides + alkenes) rather than haloketones, you need an oxidant.[1]

    • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

      
       .[1]
      
    • Conditions: Reflux in Dioxane or Benzene for 1-2 hours.

    • Mechanism:[1][2][3][4][5][6][7] Abstraction of hydride from the C-H bonds of the thiazoline.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the synthesis based on observed intermediates and byproducts.

Thiazole_Optimization Start Thiazole Synthesis (Hantzsch Method) Check_Color Observation: Reaction Color? Start->Check_Color Black_Tar Black/Tarry Solution Check_Color->Black_Tar Darkens Rapidly Clear_Yellow Clear/Yellow Solution Check_Color->Clear_Yellow Proceeds Normally Haloketone_Issue Diagnosis: Alpha-Haloketone Polymerization Black_Tar->Haloketone_Issue Check_Product Observation: Product Analysis (NMR/MS) Clear_Yellow->Check_Product Solution_1 Action: 1. Use 'In-Situ' Generation 2. Dropwise addition at 0°C Haloketone_Issue->Solution_1 Wrong_Isomer Wrong Isomer (N-Alkylated) Check_Product->Wrong_Isomer Stalled Intermediate Isolated (Thiazoline) Check_Product->Stalled Success Target Thiazole Check_Product->Success Solution_2 Action: Switch to Protic Solvent (EtOH) Remove Strong Base Wrong_Isomer->Solution_2 Solution_3 Action: Add Dehydrating Agent (TFAA) or Oxidant (DDQ) Stalled->Solution_3

Figure 1: Decision tree for diagnosing failure modes in Hantzsch thiazole synthesis. Follow the path based on visual observation and analytical data.

Mechanism of Failure: The Competitive Pathway

Understanding why the reaction fails is crucial for prevention. The diagram below details the bifurcation between the desired S-alkylation and the undesired N-alkylation or Polymerization.

Mechanism_Flow Reactants Thioamide + Alpha-Haloketone Path_A Path A: S-Alkylation (Kinetic Control) Reactants->Path_A Protic Solvent Neutral pH Path_B Path B: N-Alkylation (Thermodynamic/Basic) Reactants->Path_B Polar Aprotic Strong Base Path_C Path C: Self-Condensation (Haloketone Dimerization) Reactants->Path_C High Temp Fast Addition Inter_A S-Alkyl Thioimidate (Desired Intermediate) Path_A->Inter_A Inter_B N-Alkyl Thioamide (Dead End/Byproduct) Path_B->Inter_B Tar Polymer/Tar Path_C->Tar Cyclization Intramolecular Cyclization Inter_A->Cyclization - HBr Thiazole FINAL THIAZOLE Cyclization->Thiazole - H2O

Figure 2: Mechanistic bifurcation. Path A is the desired Hantzsch route. Path B and C represent the primary side-reactions leading to impurities.

Frequently Asked Questions (FAQ)

Q: My product smells strongly of sulfur even after recrystallization. How do I fix this? A: This indicates trapped thioamide or sulfur byproducts.

  • Fix: Wash the crude solid with 5% aqueous HCl . The thiazole is basic (forms a soluble salt), while non-basic sulfur impurities remain insoluble.[1] Filter off the impurities, then neutralize the filtrate with

    
     to precipitate the pure thiazole.
    

Q: Can I use microwave irradiation? A: Yes, and it is often cleaner.

  • Protocol: Ethanol, 120°C, 10-20 minutes. Microwave heating often bypasses the "slow polymerization" pathways of the

    
    -haloketone by accelerating the intermolecular reaction rate significantly [1].
    

Q: I am using a sterically hindered ketone (e.g., t-Butyl). The reaction won't start. A: Steric hindrance blocks the


 attack.
  • Fix: Switch to solvent-free mechanochemistry (grinding in a mortar or ball mill). This forces contact between reactants without solvation shells interfering, often overcoming steric barriers [3].

References
  • BenchChem. (2025).[5][8] Troubleshooting low yield in the synthesis of 4-(2,4-Dimethylphenyl)-1,3-thiazole. BenchChem Technical Guides. Link

  • Chem Help Asap. (2020).[7] Hantzsch Thiazole Synthesis Mechanism and Procedure.[5][6][7][8][9][10] YouTube / ChemHelpAsap.[7][9] Link

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Recent Literature and Methods. Organic-Chemistry.org. Link

  • Luo, M., et al. (2024).[1][2][11] Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization.[1][2][12] Journal of Organic Chemistry, 89, 5038-5048.[2][11][12] Link

  • Bramley, S. E., et al. (1987).[1] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[13] Journal of the Chemical Society, Perkin Transactions 1.[13][14] Link

Sources

Technical Support Center: Stability Protocol for [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide addresses the solution stability of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (hereafter referred to as CMPT-Amine ).

Researchers frequently encounter degradation issues with this compound class due to the high reactivity of the primary aminomethyl group attached to the electron-deficient thiazole ring. While the aromatic core is robust, the exocyclic amine is susceptible to oxidative deamination and carbamate formation upon exposure to air.

PropertyDetail
Functional Class 2-Substituted Thiazole / Primary Amine
Critical Weakness Oxidative instability of the methylene-amine linker (-CH₂-NH₂).
Preferred Form Dihydrochloride Salt (Solid) > Free Base (Oil/Solid).
Solubility Profile High in DMSO; Low in neutral water; High in acidic water (pH < 5).

Module 1: Solubility & Stock Solution Preparation

The Science of Solvation

The 2-chlorophenyl group renders CMPT-Amine highly lipophilic. While the amine group provides a handle for ionization, the free base is poorly soluble in neutral aqueous media.

  • DMSO (Dimethyl Sulfoxide): The standard for stock solutions (typically 10–100 mM). However, DMSO is hygroscopic. Water uptake facilitates hydrolysis and oxidation over time.

  • Aqueous Buffers: The compound will precipitate in basic buffers (pH > 8) as it reverts to the lipophilic free base.

Decision Logic: Solvent Selection

SolventSelection Start Start: Select Solvent AppType Application Type? Start->AppType Storage Long-term Storage (>24 hours) AppType->Storage Stock Solution Immediate Immediate Use (<4 hours) AppType->Immediate Assay Dilution DMSO Anhydrous DMSO (Store at -20°C) Storage->DMSO Standard AcidicWater 0.1M HCl or Acidic Buffer (pH 4.0) Immediate->AcidicWater High Solubility NeutralBuffer AVOID Neutral/Basic Buffers for Stock Immediate->NeutralBuffer Risk of Precip. DMSO->NeutralBuffer Dilute 1000x just before use

Figure 1: Solvent selection workflow to prevent precipitation and degradation.

Module 2: Stability in Solution & Degradation Pathways

Primary Degradation Mechanism: Oxidative Deamination

The most common "impurity" appearing in solution is the corresponding aldehyde or thiazole-carboxylic acid. The methylene protons at the C2 position are "benzylic-like" (adjacent to an aromatic heterocycle), making them susceptible to autoxidation, especially in the presence of light and transition metal traces.

The Pathway:

  • CMPT-Amine (M) absorbs oxygen.

  • Formation of an Imine Intermediate (unstable).

  • Hydrolysis to [4-(2-chlorophenyl)-1,3-thiazol-2-yl]formaldehyde (Aldehyde).

  • Further oxidation to the Carboxylic Acid .

Secondary Issue: Carbamate Formation

If the free base is exposed to air, it reacts with atmospheric CO₂ to form a carbamate salt. This often presents as a "crust" forming on the vial cap or unexpected insolubility.

Visualizing the Breakdown:

Degradation Amine CMPT-Amine (Active) Imine Imine Intermediate Amine->Imine Oxidation (Air/Light) Dimer Oxidative Dimer (Disulfide-like) Amine->Dimer High Conc. + Heat Aldehyde Aldehyde (Inactive) Imine->Aldehyde Hydrolysis (+H2O)

Figure 2: Primary degradation pathways. The aldehyde formation is the dominant mode of failure in DMSO stocks stored at Room Temp.

Troubleshooting Guide (FAQ Format)

Q1: My DMSO stock solution has turned from colorless to yellow/orange. Is it still good?

Diagnosis: The color change indicates oxidation . Thiazole derivatives often form highly conjugated impurities (imines/oligomers) that are colored even at trace levels (<1%). Action:

  • Perform an LC-MS check.

  • If the parent peak (>95%) is intact, the solution is likely usable for biological assays but not for precise kinetic studies (K_on/K_off) where impurities interfere.

  • Prevention: Always purge DMSO stocks with Nitrogen/Argon before sealing.

Q2: I see a precipitate when diluting into PBS (pH 7.4).

Diagnosis: You have exceeded the solubility limit of the free base . The Science: The pKa of the aminomethyl group is approximately 8.5–9.0. At pH 7.4, a significant fraction is protonated (soluble), but the lipophilic chlorophenyl group drives aggregation of the unprotonated fraction. Action:

  • Lower the stock concentration.

  • Add a co-solvent/surfactant to the assay buffer (e.g., 0.01% Tween-20 or Triton X-100) to stabilize the colloid.

  • Ensure the final DMSO concentration in the assay is 0.5%–1.0%.

Q3: A new peak appeared at M+16 in my Mass Spec.

Diagnosis: This is the N-Oxide or Hydroxylated species. Cause: Old DMSO often contains peroxides. Action: Use "LC-MS Grade" DMSO from a fresh bottle. Avoid DMSO stored in plastic for months.

Validated Stability Protocol

To verify the integrity of your compound, follow this standard operating procedure (SOP).

Materials
  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

Step-by-Step QC Workflow
  • Blank Run: Inject pure DMSO to identify solvent peaks.

  • Sample Prep: Dilute stock 1:100 into 50:50 Water:Acetonitrile (Do not dilute into pure water to avoid crashing out).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor absorbance at 254 nm (Thiazole ring) and 280 nm .

  • Criteria:

    • Pass: Single peak >95% area.

    • Fail: Presence of a peak at Relative Retention Time (RRT) ~0.9 (likely the aldehyde) or RRT ~1.1 (dimer).

Storage Recommendations Summary

StateConditionShelf Life
Solid (Powder) -20°C, Desiccated, Dark2 Years
DMSO Stock (10mM) -20°C, Argon Purged3–6 Months
DMSO Stock (10mM) Room Temp, Air Exposed< 1 Week
Aqueous (pH 7.4) 4°C or RT< 24 Hours (Prepare fresh)

References

  • PubChem Compound Summary. 4-(2-chlorophenyl)-1,3-thiazol-2-amine (Related Structure Analysis). National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. Guidelines on PAINS (Pan-Assay Interference Compounds) and Chemical Stability of Aminothiazoles. (General Reference on Thiazole Reactivity). [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility and Stability Data. [Link]

Technical Support Center: Troubleshooting Cyclization Failures in Chlorophenyl Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving common challenges in the synthesis of chlorophenyl thiazoles. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important heterocyclic compounds. Here, we move beyond simple procedural lists to delve into the mechanistic reasoning behind common failures and provide field-tested solutions to get your synthesis back on track.

Frequently Asked Questions (FAQs)

Q1: What is the most common and robust method for synthesizing 2-amino-4-(chlorophenyl)thiazoles?

The most prevalent and dependable method for the synthesis of 2-amino-4-(chlorophenyl)thiazoles is the Hantzsch thiazole synthesis.[1][2] This classic condensation reaction involves an α-haloketone, in this case, a chloro- or bromoacetophenone substituted with a chlorophenyl group, and a thioamide, most commonly thiourea.[1][3]

Key Advantages:

  • Versatility: The Hantzsch synthesis is highly adaptable, allowing for the creation of a wide array of substituted thiazoles.[4]

  • High Yields: When optimized, this method is known to produce high yields of the desired product.[5][6]

  • Readily Available Starting Materials: The necessary precursors, such as substituted phenacyl halides and thiourea, are generally commercially available or can be synthesized through straightforward procedures.[4]

Potential Drawbacks:

  • Harsh Conditions: Some variations of the Hantzsch synthesis may necessitate harsh reaction conditions, such as high temperatures or strongly acidic or basic media.[4]

  • Lachrymatory Reagents: α-haloketones are often lachrymatory and require careful handling in a well-ventilated fume hood.[7]

Q2: My Hantzsch synthesis of 2-amino-4-(chlorophenyl)thiazole is resulting in a very low yield or no product at all. What are the likely causes?

Low to no yield in a Hantzsch thiazole synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.

Troubleshooting Steps:

  • Assess Starting Material Purity:

    • α-Haloketone Stability: α-haloketones can be unstable and may decompose upon storage.[7] It is crucial to use a fresh or purified batch. Purity can be checked by techniques like NMR or melting point analysis.

    • Thiourea Quality: Ensure the thiourea is of high purity and dry, as impurities can interfere with the reaction.

  • Optimize Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Alcohols, such as ethanol or methanol, are commonly used and generally effective.[6][8] In some cases, a mixture of solvents like ethanol/water can be beneficial.[5]

    • Temperature and Reaction Time: The reaction often requires heating to proceed at an adequate rate.[9] Refluxing in ethanol for several hours is a common starting point.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion.[6][9]

  • Consider the Reaction Mechanism: The initial step is an SN2 reaction between the sulfur of the thiourea and the α-carbon of the haloketone.[6][9] This is followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[12] If the initial SN2 reaction is slow, it can be the rate-limiting step.

Q3: I am observing the formation of significant side products in my reaction mixture. What are they, and how can I minimize them?

Side product formation is a common issue. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Solutions:

  • Formation of Iminothiazoline Isomers: Under acidic conditions, the condensation of α-haloketones with N-monosubstituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the desired 2-(N-substituted amino)thiazoles.[13]

    • Solution: Carefully controlling the pH of the reaction medium is crucial. Conducting the reaction under neutral or slightly basic conditions generally favors the formation of the 2-aminothiazole product.[13]

  • Self-condensation of the α-haloketone: Under basic conditions, the α-haloketone can undergo self-condensation reactions.

    • Solution: Add the base slowly and at a controlled temperature to minimize this side reaction.

The following diagram illustrates a simplified troubleshooting workflow for low yield issues:

HantzschMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone (Chlorophenylacetophenone halide) I1 Thiouronium Salt (S-alkylation) R1->I1 Nucleophilic Attack (SN2) R2 Thiourea R2->I1 I2 Hydroxythiazoline I1->I2 Intramolecular Cyclization P1 2-Amino-4-(chlorophenyl)thiazole I2->P1 Dehydration (-H2O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 639-643. [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (2024). ChemRxiv. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(9), 16446-16461. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Thiazole. CUTM Courseware. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2012). International Journal of Drug Development and Research, 4(4), 232-238. [Link]

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2007). The Journal of organic chemistry, 72(16), 6214–6217. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules, 15(12), 9236-9248. [Link]

  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules, 15(12), 9236-9248. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. (2018). Iraqi Journal of Pharmaceutical Sciences, 27(1), 79-88. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). Molecules, 29(23), 5020. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2021). RSC advances, 11(22), 13322–13334. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega, 9(17), 19163–19187. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules, 24(9), 1749. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(5), 514-531. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE. Chongqing Chemdad Co., Ltd. [Link]

  • Hyma Synthesis Pvt. Ltd. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 225-244. [Link]

  • A multistep preparation of 2-o-Tolyl-5-p-chlorophenyl thiazolo [3, 2-b]-striazole under microwave ir-radiations. Academia.edu. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(2), 753-758. [Link]

  • 18 questions with answers in THIAZOLES. ResearchGate. [Link]topic/Thiazoles)

Sources

Removing impurities from [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Ticket ID: #THZ-AMINE-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Compound Stability Risk)

Executive Summary: The "Sticky" Amine Challenge

You are likely encountering difficulties purifying [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine due to its dual-nature functionality. This molecule contains a weakly basic thiazole ring (pKa ~2.5) and a highly basic, nucleophilic primary amine side chain (pKa ~9.5).

Common failure modes for this specific scaffold include:

  • Severe Tailing: The primary amine interacts strongly with acidic silanols on standard silica gel.

  • Lachrymator Contamination: Residual

    
    -haloketone (2-bromo-2'-chloroacetophenone) from the Hantzsch synthesis is toxic and difficult to separate by polarity alone.
    
  • Oiling Out: The free base is likely a viscous oil or low-melting solid that resists crystallization.

This guide provides a modular troubleshooting protocol to address these specific issues.

Part 1: Purification Decision Matrix

Before proceeding, determine your purification path based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Hantzsch Synthesis) Check1 Is residual alpha-haloketone present? (TLC/LCMS check) Start->Check1 Scavenge Step A: Chemical Scavenging (Polymer-supported Thiol) Check1->Scavenge Yes (Toxic) Check2 Is the product a Solid or Oil? Check1->Check2 No Scavenge->Check2 Salt Step C: Salt Formation (HCl/Dioxane) Check2->Salt Oil/Gum Flash Step B: Flash Chromatography (Amine-modified Silica) Check2->Flash Impure Solid Final Pure Product (>98% HPLC) Salt->Final Flash->Salt Optional for Stability Flash->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and impurity profile.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "My compound streaks across the column and won't elute as a tight band."

Diagnosis: Silanol Interaction.[1] Standard silica gel (


) is acidic (pH ~5). The primary amine on your methanamine side chain becomes protonated (

) upon contact with the silica, effectively acting as an ion-exchange resin rather than a partition medium.

Protocol: The "Amine Block" Technique Do not increase methanol blindly; this dissolves silica and contaminates your product. Instead, suppress ionization.

  • Mobile Phase Modifier:

    • Standard: DCM : MeOH :

      
       (90:9:1). The ammonium hydroxide competes for silanol sites.[2]
      
    • Alternative (Less volatile): DCM : MeOH :

      
       (95:4:1). Note: Triethylamine (TEA) is harder to remove under vacuum.
      
  • Column Pre-Treatment (Critical Step):

    • Flush the silica column with 3 column volumes (CV) of the mobile phase containing the base before loading your sample. This "deactivates" the silica surface.

  • The "Pro" Solution (Amine-Functionalized Silica):

    • Use KP-NH (Amino-silica) cartridges.[3] These have a basic surface (pK

      
       ~10).
      
    • Benefit: You can use simple Hexane/Ethyl Acetate gradients without adding messy amines to your solvent.

    • Result: The amine elutes freely as a sharp peak.

MethodMobile PhaseProsCons
Standard Silica DCM/MeOH/NH4OHCheap, availableSmelly, variable reproducibility
Amine Silica (KP-NH) Hex/EtOAcSharp peaks, no modifiers neededHigher consumable cost
Reverse Phase (C18) H2O/MeCN + 0.1% TFAHigh resolutionProduct elutes as TFA salt (hygroscopic)
Issue 2: "I have a persistent yellow impurity (alpha-haloketone) that co-elutes."

Diagnosis: Alkylating Agent Contamination. In the Hantzsch synthesis, excess 2-bromo-2'-chloroacetophenone is common. It is lipophilic (like your product) and lacks ionizable groups, making separation by extraction difficult. Warning: This impurity is a potent lachrymator and potential mutagen.

Protocol: Chemoselective Scavenging Chromatography is inefficient here. Use a "catch-and-release" or scavenging approach.

Workflow:

  • Dissolve: Take your crude mixture in DCM or THF.

  • Add Scavenger: Add SiliaMetS® Thiol or Polymer-supported Thiophenol (3 equivalents relative to the impurity).

  • Mechanism: The thiol resin acts as a "super-nucleophile," attacking the alpha-haloketone irreversibly.

    • Reaction:

      
      
      
  • Incubate: Stir gently for 4 hours at room temperature.

  • Filter: Filter off the solid resin.[4] The filtrate contains your amine, free of the haloketone.

Issue 3: "The product is an unstable oil/gum."

Diagnosis: Free Base Instability. Primary benzylic-type amines (attached to heterocycles) are prone to oxidative deamination and dimerization (formation of imines) when stored as free bases.

Protocol: Hydrochloride Salt Formation Converting the amine to a salt stabilizes the molecule and facilitates purification via crystallization.

  • Dissolution: Dissolve the crude oil in a minimum amount of anhydrous Ethanol or Ethyl Acetate.

  • Acidification: Dropwise add 4M HCl in Dioxane (do not use aqueous HCl, or you will get a gum).

  • Precipitation:

    • If a solid forms immediately: Cool to 0°C and filter.

    • If no solid forms: Slowly add Diethyl Ether or MTBE (anti-solvent) until the solution turns cloudy.

  • Recrystallization: Heat the cloudy mixture until clear, then let it cool slowly to room temperature, then 4°C.

  • Yield: You will obtain [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride (or monohydrochloride depending on stoichiometry).

Visualizing the Salt Formation Logic:

SaltFormation Oil Free Base (Oil) Unstable to Air HCl + HCl (anhydrous) Oil->HCl Lattice Ionic Lattice Formation HCl->Lattice Solid HCl Salt (Crystalline) Stable Shelf Life Lattice->Solid

Figure 2: Stabilization pathway via hydrochloride salt formation.

References

  • Hantzsch Thiazole Synthesis & Impurities: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.
  • Purification of Basic Amines : Biotage. (2023).[2] Strategies for Flash Chromatography of Basic Amines. Link

  • Scavenger Resins for Electrophiles : Sigma-Aldrich/Merck. Scavenger Resins: Applications in Organic Synthesis. Link

  • Salt Selection for Pharmaceutical Candidates : Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link

Sources

Technical Support Center: Handling [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The primary amine functionality of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine renders it capable of forming various salts (HCl, HBr, Mesylate, etc.) to enhance solubility. However, these salts frequently exhibit significant hygroscopicity —the tendency to adsorb moisture from the atmosphere. This leads to deliquescence (liquefaction), caking, and potential hydrolytic degradation.

This guide provides authoritative protocols for handling, drying, and characterizing these salts, ensuring data integrity during drug development.

Part 1: Troubleshooting Guide (FAQ & Solutions)
Case #101: "My sample turned into a sticky gum/oil on the balance."

Diagnosis: Deliquescence. The Critical Relative Humidity (CRH) of your salt is lower than the ambient humidity in your lab. The crystal lattice has collapsed due to moisture uptake. Immediate Action:

  • Do not attempt to scrape the gum back into the vial.

  • Dissolve the entire gum in an anhydrous solvent (e.g., Methanol or Ethanol).

  • Perform Azeotropic Drying (See Protocol A below) to recover the solid. Prevention:

  • Short Term: Weigh samples only in a glove box or a humidity-controlled enclosure (<20% RH).

  • Long Term: If the HCl salt is too hygroscopic, switch to a less hygroscopic counter-ion like Fumarate or Succinate .

Case #102: "I cannot get a stable weight; the balance readout keeps drifting up."

Diagnosis: Rapid surface adsorption. The salt is adsorbing water monolayers faster than the balance stabilization time. Solution:

  • Technique: Use the "Difference by Weighing" method.

    • Dry the weighing boat/vial in an oven.

    • Tare the balance with the empty vessel.

    • Add sample quickly and close the vessel.

    • Record the weight.

    • Crucial: Do not leave the balance door open.

  • Static Control: Hygroscopic powders often carry high static charge. Use an ionizing bar (static eliminator) to prevent particle drift, which mimics weight instability.

Case #103: "Is my salt a hydrate or just wet?"

Diagnosis: Confusion between lattice water (stoichiometric hydrate) and surface water (hygroscopicity). Differentiation Test:

  • TGA (Thermogravimetric Analysis):

    • Surface Water: Shows a gradual weight loss starting immediately from ambient temperature up to ~100°C.

    • Hydrate: Shows a distinct, sharp weight loss step at a specific temperature (often >60°C) corresponding to the stoichiometric loss of water molecules.

Part 2: Experimental Protocols
Protocol A: Azeotropic Drying (Recovery of Deliquesced Salts)

Use this when vacuum oven drying fails to remove trapped moisture due to "case hardening" (formation of a crust that traps water inside).

Principle: Water forms a low-boiling azeotrope with specific solvent mixtures, allowing moisture to be "carried out" during distillation.

  • Dissolution: Dissolve the wet/gummy salt in a minimum amount of Anhydrous Ethanol (or Methanol). Ensure complete dissolution.

  • Azeotrope Addition: Add 5-10 equivalents (by volume) of Toluene .

    • Note: Toluene/Ethanol/Water forms a ternary azeotrope that boils at ~74°C.

  • Evaporation: Rotovap at 45-50°C under reduced pressure.

    • The azeotrope will distill off first, carrying the water.

  • Repetition: If the residue remains oily, re-suspend in Toluene and rotovap again (2x).

  • Final Drying: Place the resulting solid in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 12 hours.

Protocol B: Determination of Critical Relative Humidity (CRH) via DVS

To define the safe handling window for your specific salt batch.

Equipment: Dynamic Vapor Sorption (DVS) Analyzer. Sample: 10-20 mg of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine salt.

Step-by-Step:

  • Pre-heating: Dry sample in-situ at 0% RH and 25°C for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Cycle: Ramp humidity from 0% to 90% RH in 10% increments.

    • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Desorption Cycle: Ramp back down from 90% to 0% RH.

  • Analysis:

    • Plot Mass Change (%) vs. % RH.[1][2]

    • Identify CRH: The point where mass increases exponentially (vertical spike in the isotherm).

    • Hysteresis: If the desorption curve does not match the sorption curve, the water has penetrated the lattice (formation of a hydrate or channel entrapment).

Part 3: Data Visualization & Workflows
Figure 1: Hygroscopic Salt Handling Decision Tree

This logic flow ensures sample integrity from storage to experiment.

HandlingProtocol Start Start: Handling Thiazole-Amine Salt CheckState Visual Inspection Start->CheckState IsFlowing Free Flowing Powder? CheckState->IsFlowing Weighing Weighing Procedure IsFlowing->Weighing Yes Drying Drying Required IsFlowing->Drying No (Clumped) Environment Check Lab Humidity Weighing->Environment HighHumidity RH > 40%? Environment->HighHumidity GloveBox Use Glove Box / N2 Bag HighHumidity->GloveBox Yes RapidWeigh Rapid Weighing + Desiccant HighHumidity->RapidWeigh No MethodSelect Select Method Drying->MethodSelect IsGum Is it Gummy/Oily? MethodSelect->IsGum VacOven Vacuum Oven (40°C, P2O5) IsGum->VacOven No Azeotrope Azeotropic Distillation (Toluene/EtOH) IsGum->Azeotrope Yes VacOven->CheckState Recovered Azeotrope->CheckState Recovered

Caption: Decision matrix for handling moisture-sensitive amine salts, categorizing interventions based on physical state and environmental conditions.

Figure 2: Salt Selection Strategy for Hygroscopic Amines

If the current salt is unworkable, use this pathway to select a stable alternative.

SaltSelection Base Free Base (Thiazole-Methanamine) pKaCheck Check pKa (ΔpKa > 3?) Base->pKaCheck Screen1 Tier 1 Screen: Counter-ions pKaCheck->Screen1 HCl Hydrochloric Acid (High Risk: Hygroscopic) Screen1->HCl Mesylate Methanesulfonic Acid (Med Risk) Screen1->Mesylate Fumarate Fumaric Acid (Low Risk: Stable Lattice) Screen1->Fumarate Eval Evaluate Solid State HCl->Eval Mesylate->Eval Fumarate->Eval DVS DVS Analysis (Measure Water Uptake) Eval->DVS Select Select Final Candidate DVS->Select < 2% uptake @ 80% RH

Caption: Counter-ion selection workflow. Moving from small inorganic ions (HCl) to larger organic ions (Fumarate) often improves lattice stability against moisture.

Part 4: Quantitative Data Summary

Table 1: Common Desiccants and Their Efficiency for Amine Salts

DesiccantResidual Moisture CapacityRegeneration TempBest Use Case
Phosphorus Pentoxide (P₂O₅) Very High (Chemically reacts)N/A (One-time use)Critical Drying: Use in vacuum ovens for deliquesced samples.
Molecular Sieves (4Å) High (Physical adsorption)250°CSolvent Drying: Keeping the stock solution of the amine dry.
Silica Gel (Indicating) Moderate120°CGeneral Storage: Routine maintenance of desiccators.
Calcium Chloride (CaCl₂) Moderate200°CNot Recommended: Can liquefy and contaminate samples if not isolated.
References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and counter-ion properties).

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction and Applications. (Standard protocols for DVS operation).

  • Newman, A. (2013). Pharmaceutical Amorphous Solid Dispersions and Hygroscopicity. American Pharmaceutical Review. (Discusses the impact of moisture on physical stability).

  • Sciencemadness Discussion. (2007). Drying the water out of hygroscopic crystals. (Practical chemistry discussion on azeotropic drying techniques using toluene).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Salt Selection. Journal of Pharmaceutical Sciences. (Analysis of counter-ion frequency and success rates).

Sources

Validation & Comparative

Comparative Bioactivity Profile: 2-Chlorophenyl vs. 4-Chlorophenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-chlorophenyl (ortho) and 4-chlorophenyl (para) thiazole derivatives, focusing on their structure-activity relationships (SAR), synthesis, and bioactivity profiles.

Executive Summary

In medicinal chemistry, the thiazole ring is a "privileged scaffold" due to its ability to bind diverse biological targets. When modifying the phenyl ring attached to the thiazole core (usually at the C4 position), the position of a chlorine substituent critically dictates efficacy.

  • 4-Chlorophenyl (Para): generally exhibits superior broad-spectrum bioactivity (antimicrobial and anticancer). Its linear geometry minimizes steric clash, allowing the thiazole nitrogen to engage in hydrogen bonding while the distal chlorine participates in halogen bonding.

  • 2-Chlorophenyl (Ortho): acts as a "conformational lock." The steric bulk of the chlorine atom near the thiazole-phenyl bond forces the rings to twist out of coplanarity. This reduces general potency but can increase selectivity for deep, narrow hydrophobic pockets (e.g., specific kinase domains).

Mechanistic SAR Analysis

The divergence in bioactivity stems from three fundamental physicochemical differences:

A. Steric Hindrance & Planarity
  • 4-Cl (Para): The substituent is distal to the rotatable bond between the phenyl and thiazole rings. This allows the molecule to adopt a planar conformation, maximizing

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the receptor site.
  • 2-Cl (Ortho): The chlorine atom (Van der Waals radius ~1.75 Å) clashes with the thiazole sulfur or nitrogen. This forces a non-planar (twisted) conformation. While this disrupts

    
    -conjugation, it can be advantageous if the target binding pocket is L-shaped.
    
B. Halogen Bonding (XB)
  • 4-Cl: The chlorine atom acts as a Lewis acid (sigma-hole donor) at the tip of the molecule, often forming a linear halogen bond with backbone carbonyls in enzymes like Acetylcholinesterase (AChE) or Urease.

  • 2-Cl: The sigma-hole is often sterically occluded, preventing effective halogen bonding.

C. Electronic Effects

Both positions exert an inductive electron-withdrawing effect (-I). However, the 2-Cl isomer introduces a "Field Effect" that can alter the pKa of the thiazole nitrogen, potentially affecting its ability to accept hydrogen bonds.

SAR Decision Tree (Graphviz)

SAR_Analysis Scaffold Thiazole-Phenyl Scaffold Subst Chlorine Substitution Scaffold->Subst Para 4-Chloro (Para) Subst->Para Pos 4 Ortho 2-Chloro (Ortho) Subst->Ortho Pos 2 Linear Planar Conformation (Max π-Conjugation) Para->Linear XB Distal Halogen Bonding Para->XB Twist Twisted Conformation (Steric Clash) Ortho->Twist Outcome1 High Potency: Antimicrobial/AChE Linear->Outcome1 XB->Outcome1 Lock Conformational Locking Twist->Lock Outcome2 High Selectivity: Specific Kinases Lock->Outcome2

Caption: SAR decision pathway illustrating how chlorine position dictates conformational geometry and subsequent biological outcomes.

Comparative Data Analysis

The following data summarizes trends observed in recent literature comparing these isomers.

Case Study 1: Enzyme Inhibition (Urease & AChE)

In enzyme inhibition, the 4-Cl derivative typically outperforms the 2-Cl derivative due to the accessibility of the halogen for binding.

Target EnzymeDerivative Type4-Cl (Para) Activity2-Cl (Ortho) ActivityMechanistic Insight
Urease ThiosemicarbazideIC50: 0.32 ± 0.01 µM IC50: > 2.5 µM4-Cl fits the linear active site channel of Urease; 2-Cl steric bulk prevents deep entry [1].
AChE AminothiazoleIC50: ~103 nM IC50: ~450 nM4-Cl forms a key interaction with the peripheral anionic site (PAS) of Acetylcholinesterase [2].
DNase I Thiazol-2-amineIC50: 79.79 µM InactiveOnly the para-substituted derivative showed dual inhibition of DNase I and 5-LO [3].
Case Study 2: Antimicrobial Efficacy (MIC Values)

In bacterial models, lipophilicity and membrane penetration are key. The 4-Cl derivatives generally show lower Minimum Inhibitory Concentrations (MIC).

Organism4-Cl Derivative MIC (µg/mL)2-Cl Derivative MIC (µg/mL)Verdict
S. aureus (Gram +)12.5 - 25.0 50.0 - 100.04-Cl is 2-4x more potent due to better cell wall penetration [4].
E. coli (Gram -)25.0 >100.02-Cl often fails to penetrate the outer membrane of Gram-negatives.
C. albicans (Fungal)0.08 - 0.23 0.5 - 1.04-Cl is superior for antifungal activity, likely targeting lanosterol 14α-demethylase [5].

Experimental Protocols

To verify these claims, the following self-validating protocols are recommended.

A. Synthesis: Hantzsch Thiazole Condensation

This method is chosen for its high atom economy and visual endpoint (precipitation).

Reagents:

  • Component A: 2-bromo-4'-chloroacetophenone (for Para) OR 2-bromo-2'-chloroacetophenone (for Ortho).

  • Component B: Thiourea (or substituted thioamide).[1]

  • Solvent: Ethanol or Methanol.

Protocol:

  • Dissolution: Dissolve 5.0 mmol of Component A in 10 mL of ethanol in a round-bottom flask.

  • Addition: Add 5.0 mmol of Thiourea.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.

    • Self-Validation Check: The reaction mixture should turn from clear to yellow/orange, and a solid precipitate (hydrobromide salt) often begins to form.

  • Workup: Cool to room temperature. Pour into 50 mL of ice-cold water.

  • Neutralization: Adjust pH to ~8-9 using 10% ammonium hydroxide or sodium carbonate solution. The free base thiazole will precipitate as a solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

B. Bioassay: Resazurin Microtiter Assay (MIC)

This colorimetric assay removes subjective error in reading turbidity.

Protocol:

  • Preparation: Prepare stock solutions of the 2-Cl and 4-Cl derivatives in DMSO (1 mg/mL).

  • Plating: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Dilution: Perform serial 2-fold dilutions of the test compounds across the plate.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Indicator: Add 20 µL of Resazurin solution (0.015%). Incubate for 2–4 hours.

    • Self-Validation Check:

      • Blue: No bacterial growth (Effective inhibition).

      • Pink/Colorless: Active bacterial growth (Ineffective).

  • Readout: The MIC is the lowest concentration that remains blue.

Experimental Workflow Diagram (Graphviz)

Workflow Start Start: Hantzsch Synthesis React Reflux: α-Haloketone + Thiourea (Ethanol, 78°C, 3h) Start->React Check1 Visual Check: Precipitate Formation? React->Check1 Check1->React No (Continue Heating) Neutralize Neutralize (NH4OH) Filter Solid Check1->Neutralize Yes Assay Resazurin Assay (Serial Dilution) Neutralize->Assay Read Readout: Blue = Inhibition Pink = Growth Assay->Read

Caption: Step-by-step workflow from chemical synthesis to biological validation using the Resazurin assay.

References

  • Khan, H., et al. (2018).[2] "1-[(4'-Chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies." Bioorganic Chemistry. Link

  • Al-Mogren, F. M., et al. (2021).[3] "Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors." Molecules. Link

  • Keserü, G. M., et al. (2020).[4] "4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics."[5] Bioorganic Chemistry. Link

  • Bondock, S., et al. (2018). "Synthesis and antimicrobial evaluation of new [2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives." ResearchGate. Link

  • Płazińska, A., et al. (2022). "Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals." International Journal of Molecular Sciences. Link

Sources

Advanced Spectroscopic Characterization: [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the spectroscopic characterization of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine .

Designed for application scientists and medicinal chemists, this document moves beyond basic spectral listing.[1][2][3][4] It employs a predictive fragment-based analysis derived from validated structural analogs, allowing you to distinguish this specific pharmacophore from its regioisomers and synthetic precursors.[2][3][4][5]

Executive Summary & Pharmacophore Context

Compound: [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine Role: Key intermediate in the synthesis of thiazole-based kinase inhibitors and antimicrobial agents.[2][3][4][5] Analytical Challenge: Distinguishing the ortho-chloro substitution pattern from the thermodynamically favored para-isomer and verifying the integrity of the labile primary methanamine tail.

This guide provides a Comparative IR Fingerprint , establishing the critical "Go/No-Go" peaks required for structural validation during drug development workflows.

Structural Vibrational Analysis (The "Target" Spectrum)[1][2][3][5]

The IR spectrum of this compound is a composite of three distinct vibrational domains: the Primary Aliphatic Amine , the Thiazole Core , and the Ortho-Substituted Phenyl Ring .[1][2]

Predicted Characteristic Bands (KBr/ATR)
Functional GroupModeWavenumber (

)
Diagnostic Value
Primary Amine (-NH

)
N-H Stretch (Asym/Sym)3350 – 3280 (Doublet)Critical: Presence confirms free amine.[2][3][4][5] Disappearance of broad -OH bands confirms dryness.[3]
Aliphatic Linker (-CH

-)
C-H Stretch2950 – 2850Differentiates from aromatic-only impurities.[2][3][4][5]
Thiazole Ring C=N / C=C Stretch1540 – 1490Characteristic heteroaromatic "breathing" modes.[1][2][3][4]
Primary Amine N-H Scissoring~1600Often overlaps with ring stretches; look for broadening of the 1600 band.[1][2]
Aryl Chloride C-Cl Stretch1080 – 1030Often weak; secondary confirmation only.[2][3][4][5]
Ortho-Substitution C-H OOP Bending 770 – 735 Definitive: Distinguishes 2-Cl (ortho) from 4-Cl (para) isomers.
Visualizing the Vibrational Vectors

The following diagram maps the specific functional groups to their expected spectral activity, providing a "structural map" for peak assignment.

G cluster_0 Chemical Structure & Vibrational Zones Amine Methanamine Tail (-CH2-NH2) NH_Stretch N-H Stretch 3350-3280 cm⁻¹ (Doublet) Amine->NH_Stretch Diagnostic for Deprotection Thiazole Thiazole Core (C3NS) Ring_Stretch C=N Ring Stretch 1540-1490 cm⁻¹ Thiazole->Ring_Stretch Core Integrity Phenyl 2-Cl Phenyl Ring (Ortho-Substituted) OOP_Bend Ortho C-H OOP 770-735 cm⁻¹ (Strong) Phenyl->OOP_Bend Regioisomer ID

Figure 1: Structural dissection of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine linking chemical moieties to diagnostic IR bands.

Comparative Analysis: Target vs. Alternatives

In a synthesis context, the "Target" is rarely isolated in a vacuum.[1][2] It must be distinguished from specific impurities.

Comparison 1: Target vs. Para-Isomer (Regioisomerism)

The most common synthetic error is the formation of the para-chlorophenyl isomer due to starting material impurity (2-bromo-4'-chloroacetophenone vs 2-bromo-2'-chloroacetophenone).[2][3][4][5]

FeatureTarget (Ortho-Cl) Alternative (Para-Cl) Mechanism
Fingerprint Region 735 – 770 cm

800 – 850 cm

Out-of-Plane (OOP) C-H bending is strictly controlled by the number of adjacent hydrogen atoms on the benzene ring.[2][3][4][5]
Steric Effect Slight shift in C=NStandard C=NOrtho-Cl causes steric twist, potentially decoupling the phenyl-thiazole conjugation slightly.[3][4][5]
Comparison 2: Target vs. N-Boc Precursor (Reaction Monitoring)

Synthesis often involves deprotecting a Boc-amine.[2][3][4][5] IR is the fastest method to verify reaction completion.[1][2]

FeatureTarget (Free Amine) Precursor (N-Boc) Action
Carbonyl Region Silent (No Peak) Strong Band ~1690-1710 cm

The carbamate C=O stretch is the "smoking gun."[2][3][4][5] If this peak exists, deprotection is incomplete.[1][2][3][4][5]
Amine Region Sharp Doublet (3300s)Single Band ~3350 (N-H)Transformation from secondary amide (Boc) to primary amine.[1][2][3][4][5]

Experimental Protocol: Self-Validating Purity Check

Objective: Rapidly assess the identity and purity of the synthesized amine salt or free base.

Step-by-Step Methodology
  • Sample Preparation (Solid State):

    • Preferred: ATR (Attenuated Total Reflectance) with Diamond crystal.[1][2][3][4][5] Requires minimal prep.[1][2][3]

    • Alternative: KBr Pellet (1-2 mg sample in 100 mg dry KBr).[2][3][4][5] Note: Ensure KBr is dry to avoid water interference in the amine region.[1][2]

  • Instrument Parameters:

    • Resolution: 4 cm

      
      .[2][3][5]
      
    • Scans: 16 (Screening) or 64 (Publication).[1][2][3][5]

    • Range: 4000 – 600 cm

      
      .[2][3][5]
      
  • Validation Workflow (Logic Gate):

    • Gate 1: Check 1650–1750 cm

      
      .[2][3][4][5] Any peak? -> FAIL  (Residual Precursor/Solvent).
      
    • Gate 2: Check 3200–3400 cm

      
      .[2][3][4][5] Two distinct peaks? -> PASS  (Primary Amine).[2][3][4][5]
      
    • Gate 3: Check 700–800 cm

      
      .[2][3][4][5] Strong band at ~750? -> PASS  (Ortho-isomer).[2][3][5]
      
Workflow Diagram

Workflow Start Crude Product Isolated IR_Scan Acquire IR Spectrum (ATR/KBr) Start->IR_Scan Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) IR_Scan->Check_CO Fail_CO Impurity Detected: Boc-Precursor or Acetone Check_CO->Fail_CO Peak Present Check_FP Check 730-770 cm⁻¹ (Fingerprint Region) Check_CO->Check_FP No Peak Pass_CO Region Silent Fail_FP Peak at >800 cm⁻¹: Para-Isomer Contamination Check_FP->Fail_FP Peak Shifted Final Identity Confirmed: Proceed to HPLC/NMR Check_FP->Final Peak Correct Pass_FP Strong Peak ~750 cm⁻¹

Figure 2: Logical decision tree for IR-based quality control of the target amine.

References

  • Thiazole Vibrational Modes

    • Source: E. Pretsch, P. Bühlmann, M. Badertscher, Structure Determination of Organic Compounds.[1][2][3][5] Springer, 2009.[1][2][3]

    • Relevance: Defines characteristic C=N and C=C stretches for 1,3-thiazole rings (~1500-1550 cm ).
    • [1][2][3][5]

  • Ortho-Substitution Patterns

    • Source: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[1][2][3][4] Wiley, 2004.[1][2][3]

    • Relevance: Authoritative standard for distinguishing ortho (735-770 cm ) vs para (800-860 cm ) substitution via OOP bending.
    • [1][2][3][4][5]

  • Primary Amine Characterization

    • Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1][2][3][5] Spectrometric Identification of Organic Compounds. Wiley.[1][2][3]

    • Relevance: Validates the N-H doublet assignment (3300-3400 cm ) for primary methanamines.
    • [1][2][3][4][5]

  • Analogous Compound Data (2-amino-4-(4-chlorophenyl)thiazole)

    • Source: NIST Chemistry WebBook, SRD 69.[1][2][3][5]

    • Relevance: Provides baseline spectral data for the chlorophenyl-thiazole core, confirming ring breathing modes.[3][5]

    • [1][2][3][5]

Sources

Introduction: The Imperative of Structural Accuracy in Thiazole-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Structural Elucidation of 2-Aminothiazole Derivatives: A Comparative Analysis

Thiazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is the fundamental determinant of their biological activity, dictating how they interact with target proteins and enzymes. Therefore, unambiguous structural determination is a critical, non-negotiable step in the drug discovery and development pipeline.

This guide addresses the structural determination of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine. A comprehensive search of the Cambridge Structural Database (CSD) and broader scientific literature did not yield a publicly available crystal structure for this specific molecule.[1][2][3] However, to provide a robust and practical guide, we will focus on a closely related and structurally significant analogue, 4-(o-chlorophenyl)-2-aminothiazole (CPAT) , for which extensive experimental data has been published.[4] This compound, differing only in the substitution at the 2-position of the thiazole ring (an amino group instead of a methanamine), serves as an exemplary case study.

We will compare the definitive method of Single-Crystal X-ray Diffraction (SCXRD) with complementary spectroscopic techniques, providing researchers with a holistic understanding of the strengths and limitations of each approach in the context of a real-world example.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[5][6] It provides direct, unambiguous evidence of atomic connectivity, bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like CPAT, this technique is invaluable for understanding how the ortho-chloro substitution on the phenyl ring influences the molecule's overall geometry and potential intermolecular interactions.

Causality in Experimental Design: From Powder to Perfect Crystal

The primary bottleneck in SCXRD is obtaining a high-quality single crystal suitable for diffraction.[5] The crystals must be well-ordered, free of defects, and of an appropriate size (typically 0.1-0.3 mm in all dimensions).[1] For organic molecules like CPAT, slow evaporation of a saturated solution is a common and effective crystallization method. The choice of solvent is critical; a solvent in which the compound is sparingly soluble is often ideal, as it promotes slow, ordered crystal growth rather than rapid precipitation.

A published study on CPAT utilized a microwave-assisted synthesis, which often produces a microcrystalline powder.[4] To obtain single crystals from such a powder, a recrystallization step is mandatory.

Experimental Workflow for SCXRD

The logical flow for a complete SCXRD analysis is a multi-step, self-validating process. Each stage provides feedback that informs the next, ensuring the final structure is both accurate and reliable.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Syn Synthesis of CPAT Pur Purification (Recrystallization) Syn->Pur Cry Crystal Growth (Slow Evaporation) Pur->Cry Sel Crystal Selection (Microscopy) Cry->Sel Mnt Mounting & Cryo-cooling Sel->Mnt Dif X-ray Diffraction Experiment Mnt->Dif Int Data Integration & Scaling Dif->Int Sol Structure Solution (e.g., SHELXT) Int->Sol Ref Structure Refinement (e.g., SHELXL) Sol->Ref Val Validation (e.g., checkCIF) Ref->Val Report Report Val->Report Final Crystallographic Report (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Interpreting the Data: A Case Study of CPAT

The X-ray diffraction study of CPAT revealed a triclinic crystal system .[4] This is one of the seven crystal systems and is characterized by the lowest symmetry, with unequal lattice parameters (a ≠ b ≠ c) and angles (α ≠ β ≠ γ ≠ 90°).

Parameter Description Significance for CPAT
Crystal System TriclinicIndicates low symmetry in the packing of molecules within the crystal lattice. This can arise from the molecule's own asymmetry and efficient packing to minimize energy.
Space Group P-1 (Common for triclinic)Specifies the exact symmetry operations that map the molecules in the unit cell onto each other. P-1 implies an inversion center.
Unit Cell Dimensions a, b, c (lengths); α, β, γ (angles)Defines the size and shape of the repeating unit of the crystal. These are precisely determined from the diffraction pattern.
Final R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.A value below 5% (0.05) is generally considered excellent for small molecules and indicates a high-quality, reliable structure determination.
Goodness-of-Fit (GooF) Should be close to 1.0.Indicates that the refinement model is appropriate for the data.

Note: Specific unit cell dimensions and R-factors for CPAT are not provided in the cited abstract, but the table represents typical data presented in a full crystallographic report.

Complementary Techniques: Building a Coherent Structural Picture

While SCXRD provides the ultimate structural answer, it is crucial to validate the identity and purity of the sample using other analytical methods. These techniques provide complementary information and are essential parts of a comprehensive characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). For CPAT, one would expect to see distinct signals for the aromatic protons on the chlorophenyl ring, a signal for the thiazole proton, and a broad signal for the amino (-NH₂) protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. For CPAT, this would confirm the presence of the correct number of aromatic and thiazole carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing chemists to piece together the molecular skeleton piece by piece, confirming the substitution pattern on both the thiazole and phenyl rings.[7]

Comparison with SCXRD: NMR confirms the molecular structure and connectivity in the solution state, while SCXRD reveals the structure and conformation in the solid state. The two are highly complementary; NMR confirms the correct molecule was crystallized, and SCXRD provides the precise 3D atomic coordinates.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound with high accuracy, serving as a primary confirmation of its elemental formula.[8] The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure.

  • Molecular Ion Peak (M⁺): For CPAT (C₉H₇ClN₂S), the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This provides definitive confirmation of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways for thiazoles involve cleavage of the ring, which can help confirm the core structure.[9]

Comparison with SCXRD: MS provides the molecular formula, a crucial piece of information that is used as an input for the SCXRD refinement process. It confirms "what it is," while SCXRD shows "how it is arranged in 3D space."

Infrared (IR) and UV-Visible Spectroscopy
  • IR Spectroscopy: Identifies the functional groups present in a molecule. For CPAT, characteristic peaks would include N-H stretching for the amine group, C=N and C=C stretching for the thiazole and aromatic rings, and C-Cl stretching.[10]

  • UV-Visible Spectroscopy: Provides information about the conjugated systems within the molecule. The absorption maxima can be characteristic of the substituted phenyl-thiazole chromophore.

Comparison with SCXRD: These spectroscopic techniques provide rapid confirmation of key functional groups and electronic properties. They support the proposed structure but cannot provide the detailed atomic connectivity and 3D geometry that SCXRD and NMR can.

A Logic-Based View of Structural Characterization

The relationship between these techniques is not arbitrary. They form a logical hierarchy of analytical evidence, from basic composition to the ultimate 3D structure.

logic_diagram cluster_elemental Compositional Analysis cluster_functional Functional Group & Connectivity cluster_3d Definitive 3D Structure MS Mass Spectrometry (Molecular Formula) NMR NMR (1D & 2D) (Molecular Skeleton) MS->NMR Confirms Formula EA Elemental Analysis (%C, H, N, S) EA->NMR Confirms Formula IR IR Spectroscopy (Functional Groups) IR->NMR Confirms Functional Groups SCXRD Single-Crystal XRD (Atomic Coordinates, Conformation) NMR->SCXRD Confirms Structure to be Crystallized SCXRD->NMR Provides Solid-State Conformation

Caption: Interrelation of Analytical Techniques for Structure Elucidation.

Experimental Protocols

Protocol 1: Synthesis of 4-(o-chlorophenyl)-2-aminothiazole (CPAT)

This protocol is adapted from the microwave-assisted green chemistry approach described by A. K. Singh et al. (2013).[4]

  • Reactant Preparation: In a 50 mL beaker, combine o-chloroacetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol).

  • Microwave Irradiation: Place the beaker in a scientific microwave oven. Irradiate the mixture at a power of 200-300 W for 2-3 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 20 mL of a 10% sodium thiosulfate solution to quench any unreacted iodine.

  • Neutralization: Add a saturated solution of sodium bicarbonate or dilute ammonia solution until the mixture is basic (pH ~8-9).

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold distilled water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield pure CPAT.

Protocol 2: Single Crystal Growth by Slow Evaporation
  • Solution Preparation: Prepare a saturated or near-saturated solution of purified CPAT in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at room temperature. Use a minimal amount of solvent.

  • Filtration: Filter the solution through a small cotton plug in a pipette into a clean, small vial or beaker to remove any dust or particulate matter.

  • Slow Evaporation: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm. This slows the rate of evaporation, which is crucial for the growth of high-quality single crystals.[1]

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or forceps.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection
  • Crystal Selection & Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible cracks (typically 0.1-0.3 mm).[1] Mount the crystal on a cryoloop using a drop of paratone-N oil.

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system (triclinic for CPAT), the software will calculate an optimal strategy to collect a complete, redundant dataset by rotating the crystal through a series of angles (e.g., omega and phi scans).

  • Data Collection: Execute the data collection run. A modern diffractometer can collect a full dataset for a small molecule in a few hours.[11]

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections for experimental factors (like Lorentz and polarization effects), and scale the data. The output is a reflection file (e.g., an HKL file).

Conclusion

While a definitive crystal structure for [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine remains to be published, a comprehensive analysis of its close analogue, 4-(o-chlorophenyl)-2-aminothiazole (CPAT), provides an excellent framework for understanding the process of structural elucidation. The gold standard, single-crystal X-ray diffraction, stands alone in its ability to provide unambiguous, three-dimensional atomic coordinates, which is indispensable for structure-based drug design. However, this guide demonstrates that SCXRD does not exist in a vacuum. It is the pinnacle of a pyramid of analytical evidence built upon the foundational data provided by NMR, mass spectrometry, and other spectroscopic methods. A logical, multi-technique approach is the only way to ensure the scientific integrity and trustworthiness of a molecule's determined structure, a prerequisite for its advancement in any drug development program.

References

  • Clarke, G. M. et al. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • D. A. R. S. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2336-2354. Available at: [Link]

  • Clarke, G. M. et al. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. 960化工网. Available at: [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • Maillard, L. et al. (2016). FT-IR and NMR structural markers for thiazole-based γ-peptide foldamers. PubMed. Available at: [Link]

  • ResearchGate. (2025). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

  • Ismail, M. M. et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available at: [Link]

  • Hafez, H. N. et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • ResearchGate. (2022). ¹H NMR spectrum of the thiazole derivative B. Available at: [Link]

  • Mahmood, A. A. R. et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

  • Singh, A. K. et al. (2013). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Available at: [Link]ch.com/single-crystal-growth-structure-determination.html)

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Technical Comparison Guide: [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine , a specific heterocyclic building block used in fragment-based drug discovery (FBDD).

This guide deviates from standard catalog descriptions to focus on comparative performance , synthetic utility , and rigorous characterization data , specifically elemental analysis.

Domain: Medicinal Chemistry / Fragment-Based Drug Discovery CAS Registry (Generic for Isomers): 2103-99-3 (Note: Specific 2-Cl isomer is custom; data below refers to the 2-Cl variant).

Executive Summary: The "Ortho-Twist" Advantage

In the design of kinase inhibitors and GPCR ligands, the 2-aminomethyl-4-arylthiazole scaffold is a privileged motif. However, the specific substitution pattern on the aryl ring dictates the molecule's conformational energy landscape.

Unlike its widely available analogue [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine (the para-isomer), the 2-chlorophenyl (ortho-isomer) variant introduces a critical steric clash between the chlorine atom and the thiazole heteroatoms. This forces the biaryl system out of planarity (the "Ortho-Twist "), creating a 3D vector often required to fill hydrophobic pockets in enzymes like Cyclin-Dependent Kinases (CDKs) or Adenosine Receptors , where flat molecules bind poorly.

Technical Specifications & Elemental Analysis

Scientific integrity requires that the identity of the building block be validated not just by NMR, but by combustion analysis to ensure bulk purity and correct stoichiometry (e.g., salt forms).

Table 1: Physicochemical Profile & Elemental Analysis Data

PropertyValue / Specification
Formula C₁₀H₉ClN₂S
Molecular Weight 224.71 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
pKa (Calc.) ~8.9 (Primary amine), ~2.5 (Thiazole N)

Elemental Analysis (Combustion Data) Data represents a mean of three independent batches synthesized via the Hantzsch protocol (Method A).

ElementTheoretical (%)Experimental (Batch 042-A)Experimental (Batch 042-B)Delta (Exp - Theo)Status
Carbon (C) 53.4553.4153.48± 0.04Pass
Hydrogen (H) 4.044.124.08+ 0.08Pass
Nitrogen (N) 12.4712.3812.44- 0.09Pass
Sulfur (S) 14.2714.2114.25- 0.06Pass
Chlorine (Cl) 15.7715.6515.70- 0.12Pass

Analyst Note: The slight elevation in Hydrogen (+0.08%) is typical for amine hydrochlorides if not fully desiccated; however, these values represent the free base . If analyzing the HCl salt (C₁₀H₁₀Cl₂N₂S), recalibrate theoretical C to 46.34%.

Comparative Performance Analysis

This section objectively compares the 2-Cl (Ortho) variant against the two most common alternatives: the 4-Cl (Para) isomer and the Unsubstituted phenyl analog.

Table 2: Functional Comparison in Drug Design

Feature2-Cl (Ortho) [Target] 4-Cl (Para) [Alternative] Unsubstituted Phenyl
Conformation Twisted (~35-45° dihedral) . Breaks pi-stacking aggregation; improves solubility.Planar . High tendency for pi-stacking; often lower solubility.Planar / Freely Rotating.
Metabolic Stability High . The 2-Cl blocks the metabolically labile ortho position and sterically shields the benzylic amine.Medium . The ortho positions are exposed to CYP450 oxidation.Low . Rapid hydroxylation at para position.
Selectivity High .[1] Fits restricted "gatekeeper" pockets in kinases.Low . Promiscuous binding due to flat topology.Low . Generic hydrophobic interaction.
Synthetic Yield Moderate (65-75%) . Steric hindrance slows cyclization.High (85-90%) . No steric impediment.High (>90%) .
Key Insight: The Solubility-Conformation Link

Experimental data suggests that the 2-Cl isomer exhibits a 2.5x higher solubility in phosphate buffer (pH 7.4) compared to the 4-Cl isomer.[2][3][4][5]

  • Causality: The 4-Cl isomer packs efficiently into a crystal lattice due to planarity (pi-pi stacking). The 2-Cl isomer's twist disrupts this packing lattice energy, lowering the melting point and enhancing dissolution—a critical parameter for fragment screening libraries.

Experimental Protocols

To ensure reproducibility, we utilize a modified Hantzsch Thiazole Synthesis . Standard protocols often fail to yield the methanamine directly due to the instability of the required thioamide precursor. We employ a Boc-protected strategy.

Protocol A: Synthesis of [4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Reaction Class: Hantzsch Cyclization / Acid Deprotection

Reagents:

  • 2-Bromo-1-(2-chlorophenyl)ethanone (1.0 eq)

  • N-Boc-glycinethioamide (1.1 eq) [Source: Sigma/Enamine or synthesized from N-Boc-glycine nitrile]

  • Ethanol (Anhydrous)[6]

  • HCl in Dioxane (4M)

Step-by-Step Workflow:

  • Cyclization: Dissolve 2-bromo-1-(2-chlorophenyl)ethanone (10 mmol) in EtOH (20 mL). Add N-Boc-glycinethioamide (11 mmol).

  • Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The formation of the thiazole ring is driven by the nucleophilic attack of sulfur on the alpha-carbon, followed by dehydration.

  • Isolation (Intermediate): Cool to RT. Evaporate solvent.[7][8] The Boc-protected intermediate usually precipitates or forms an oil. Triturate with diethyl ether to obtain the solid tert-butyl ([4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl)carbamate .

  • Deprotection: Dissolve the intermediate in DCM (10 mL). Add 4M HCl in Dioxane (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Free Base Formation: The product precipitates as the HCl salt. Filter. To get the free base (for Elemental Analysis), partition between DCM and saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane.

Protocol B: Self-Validating Quality Control System

Before releasing the compound for biological assay, run this validation loop:

  • NMR Check: Confirm absence of the tert-butyl singlet (~1.4 ppm).

  • AgNO₃ Test: Dissolve a small amount in water/HNO₃ and add AgNO₃.

    • Positive (White precipitate) = HCl Salt.

    • Negative = Free Base.

  • Combustion: Run EA. Tolerance must be within ±0.4%.

Visualization of Workflows

The following diagrams illustrate the synthesis logic and the biological signaling context where this scaffold is often applied (e.g., Adenosine A2A Receptor antagonism).

Diagram 1: Modified Hantzsch Synthesis Pathway

G Start1 2-Bromo-1-(2-chlorophenyl) ethanone Inter Boc-Protected Intermediate Start1->Inter Reflux EtOH (Cyclization) Start2 N-Boc-glycine thioamide Start2->Inter Deprotect Acid Deprotection (HCl/Dioxane) Inter->Deprotect Cleavage Product Target: [4-(2-Chlorophenyl)-1,3- thiazol-2-yl]methanamine Deprotect->Product Neutralization (NaHCO3)

Caption: Synthesis of the target amine via Hantzsch cyclization using a protected thioamide to prevent polymerization.

Diagram 2: Comparative Pharmacophore Mapping (2-Cl vs 4-Cl)

G Target Target Binding Pocket (e.g. Kinase Hinge) Fit Induced Fit (High Selectivity) Target->Fit Clash Steric Clash / Non-specific (Low Selectivity) Target->Clash Ortho 2-Cl Isomer (Ortho) 'Twisted Conformation' Ortho->Target 3D Vector Match Para 4-Cl Isomer (Para) 'Planar Conformation' Para->Target Flat Stacking

Caption: The 'Ortho-Twist' of the 2-Cl isomer allows specific induced-fit binding, whereas the planar 4-Cl isomer often binds non-specifically.

References

  • Hantzsch Thiazole Synthesis Review

    • Title: Recent developments of 2-aminothiazoles in medicinal chemistry.[9][10]

    • Source: European Journal of Medicinal Chemistry, 2016.
    • URL:[Link]

  • Structural Analysis of Thiazoles

    • Title: Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.
    • Source: Acta Crystallographica Section E, 2021.
    • URL:[Link]

  • Thiazole Building Blocks in Drug Discovery

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associ
    • Source: Molecules, 2021.[11]

    • URL:[Link]

  • General Elemental Analysis Standards

    • Title: Guidelines for the Publication of Research Results (American Chemical Society).
    • Source: ACS Public
    • URL:[Link]

Sources

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Retrosynthesis Analysis

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